Trifluoroacetaldehyde methyl hemiacetal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-methoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O2/c1-8-2(7)3(4,5)6/h2,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTBCUWZAVMAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883383 | |
| Record name | Ethanol, 2,2,2-trifluoro-1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-46-9 | |
| Record name | Trifluoroacetaldehyde methyl hemiacetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2,2-trifluoro-1-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2,2-trifluoro-1-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2,2-trifluoro-1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-methoxyethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,2-Trifluoro-1-methoxyethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-methoxyethanol, also known as trifluoroacetaldehyde (B10831) methyl hemiacetal, is a valuable fluorinated building block in organic synthesis. Its unique properties, stemming from the presence of the trifluoromethyl group, make it a versatile reagent for the introduction of the trifluoromethyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,2-trifluoro-1-methoxyethanol, detailed experimental protocols for its synthesis and purification, and a summary of its key applications.
Physical and Chemical Properties
2,2,2-Trifluoro-1-methoxyethanol is a colorless liquid that is a stable and convenient source of the otherwise gaseous and unstable trifluoroacetaldehyde.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,2,2-Trifluoro-1-methoxyethanol | |
| Synonyms | Trifluoroacetaldehyde methyl hemiacetal, Fluoral methyl hemiacetal | [1][3] |
| CAS Number | 431-46-9 | [2][4] |
| Molecular Formula | C₃H₅F₃O₂ | [2][4] |
| Molecular Weight | 130.07 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 104-106 °C | [1] |
| Density | 1.36 g/cm³ | [4] |
| Flash Point | 42 °C | [4] |
| Solubility | Soluble in water (with hydrolysis) and common organic solvents. | [3] |
| Reactivity | Stable source of trifluoroacetaldehyde. | [2] |
Experimental Protocols
The most common method for the preparation of 2,2,2-trifluoro-1-methoxyethanol is the reduction of an ester of trifluoroacetic acid with a borohydride (B1222165) reducing agent in methanol (B129727).[5][6][7] The following is a representative experimental protocol for its synthesis and purification.
Synthesis of 2,2,2-Trifluoro-1-methoxyethanol
Materials:
-
Methanol (anhydrous)
-
Sodium borohydride
-
Hydrochloric acid (concentrated)
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
A solution of ethyl trifluoroacetate in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
A solution of sodium borohydride in methanol is added dropwise to the stirred solution of ethyl trifluoroacetate, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The reaction is quenched by the slow addition of water.
-
The pH of the mixture is adjusted to ~2-3 with concentrated hydrochloric acid.
-
The mixture is saturated with sodium chloride and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation to yield pure 2,2,2-trifluoro-1-methoxyethanol.[3]
Chemical Reactivity and Applications
2,2,2-Trifluoro-1-methoxyethanol serves as a key intermediate in the synthesis of a variety of trifluoromethyl-containing compounds.[3] Its primary utility lies in its ability to act as a stable, manageable source of trifluoroacetaldehyde, which is a highly reactive gas.[2] This allows for the controlled introduction of the trifluoromethyl group in various chemical transformations.
It is particularly useful in the synthesis of α-trifluoromethylated alcohols, which are important motifs in many pharmaceutical and agrochemical compounds.[1] The hemiacetal can react with a range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates, to afford the corresponding trifluoromethylated alcohols.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis and purification of 2,2,2-trifluoro-1-methoxyethanol.
Caption: Experimental workflow for the synthesis of 2,2,2-trifluoro-1-methoxyethanol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 6. Chemical process for the manufacture of trifluoroacetaldehyde - Patent 0516311 [data.epo.org]
- 7. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Storage of Trifluoroacetaldehyde Methyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for trifluoroacetaldehyde (B10831) methyl hemiacetal (also known as 2,2,2-trifluoro-1-methoxyethanol). Trifluoroacetaldehyde methyl hemiacetal is a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group, a moiety of significant interest in the development of pharmaceuticals and agrochemicals.[1][2] It serves as a more stable and easily handled precursor to the volatile and reactive trifluoroacetaldehyde gas.[3][4] Understanding its stability and proper storage is crucial for ensuring its quality, reactivity, and the safety of its handling.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[5][6] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 431-46-9 | |
| Molecular Formula | C₃H₅F₃O₂ | [3] |
| Molecular Weight | 130.07 g/mol | |
| Boiling Point | 104-106 °C | [2] |
| Density | 1.36 g/cm³ | [2] |
| Flash Point | 42 °C | |
| Appearance | Colorless to almost colorless clear liquid | |
| Solubility | Soluble in organic solvents | [6] |
Stability Profile
This compound is generally considered more stable than its parent aldehyde, trifluoroacetaldehyde. However, as a hemiacetal, it exists in equilibrium with the aldehyde and alcohol, and its stability can be influenced by several factors.
Equilibrium and Decomposition Pathway
The primary mode of decomposition for this compound is the reversion to trifluoroacetaldehyde and methanol (B129727). This equilibrium can be shifted by changes in temperature and the presence of acidic or basic conditions.
Caption: Equilibrium between this compound and its corresponding aldehyde and alcohol.
Under neutral conditions, the hemiacetal is relatively stable.[7][8] However, both acid and base can catalyze the decomposition.[9]
-
Acid Catalysis: In the presence of acid, the hydroxyl group of the hemiacetal can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of an oxonium ion, which can then be attacked by a nucleophile or lose a proton to form trifluoroacetaldehyde.
-
Base Catalysis: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This can then eliminate a methoxide (B1231860) ion to yield trifluoroacetaldehyde.
Influence of Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended:
| Storage Condition | Recommendation and Rationale | Reference(s) |
| Temperature | Store in a cool place, with some suppliers recommending 2-8°C. Lower temperatures will slow down the rate of decomposition back to the starting aldehyde and alcohol. | |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). This prevents oxidation and reaction with atmospheric moisture. | |
| Moisture | Keep in a tightly sealed container in a dry environment. Hemiacetals can undergo hydrolysis in the presence of water to regenerate the aldehyde and alcohol.[6] | |
| Light | Store in the dark or in an amber bottle to protect from light, which can potentially catalyze decomposition, although specific photostability data is not readily available. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of trifluoroacetaldehyde hemiacetals is the reduction of a trifluoroacetic acid ester.[4][10][11]
Reaction Scheme:
Caption: Synthesis of this compound by reduction of a trifluoroacetate ester.
Experimental Workflow:
Caption: General workflow for the synthesis and purification of this compound.
Detailed Protocol:
-
Reaction Setup: A solution of a trifluoroacetate ester (e.g., ethyl trifluoroacetate) is prepared in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.
-
Cooling: The flask is cooled in an ice-water or dry ice-acetone bath.
-
Addition of Reducing Agent: A solution of sodium borohydride in methanol is added dropwise to the stirred solution of the ester, maintaining the temperature below a specified point (e.g., 10°C).
-
Reaction: The reaction mixture is stirred for a specified period at a controlled temperature.
-
Work-up: The reaction is quenched by the slow addition of an acid (e.g., dilute HCl) until the pH is neutral.
-
Extraction: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield the pure this compound.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying potential impurities or degradation products.
Sample Preparation:
-
Dilute a small amount of the this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
An internal standard can be added for quantitative analysis.
GC-MS Parameters (Typical):
| Parameter | Value |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |
| Injector Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). |
| Carrier Gas | Helium at a constant flow rate. |
| MS Detector | Electron Ionization (EI) at 70 eV. |
| Mass Range | Scan a suitable mass range (e.g., m/z 30-300). |
Data Analysis:
-
The purity of the sample can be determined by the relative area of the main peak corresponding to this compound.
-
Mass spectra of minor peaks can be compared to library spectra to identify impurities such as residual starting materials, solvents, or decomposition products like trifluoroacetaldehyde and methanol.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use a fire extinguisher rated for chemical fires.
-
Disposal: Dispose of waste according to local regulations for chemical waste.
Conclusion
This compound is a valuable and relatively stable precursor for the highly reactive trifluoroacetaldehyde. Its stability is maintained by storing it in a cool, dry, and inert environment. Understanding its potential for decomposition, primarily through reversion to its aldehyde and alcohol components, is key to its effective use in synthesis. The experimental protocols provided in this guide offer a starting point for its synthesis and analysis, ensuring its quality and proper handling in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 5. This compound (contains ca. 10% … [cymitquimica.com]
- 6. CAS 431-46-9: this compound [cymitquimica.com]
- 7. Hemiacetal vs Acetal: Comprehensive Comparison - Online CNC Machining Quote | Custom CNC Parts in China [machining-quote.com]
- 8. xometry.com [xometry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Synthesis of Trifluoroacetaldehyde Methyl Hemiacetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of trifluoroacetaldehyde (B10831) methyl hemiacetal, a crucial building block in the development of fluorinated pharmaceuticals and agrochemicals. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers a comprehensive experimental protocol.
Introduction
Trifluoroacetaldehyde is a highly reactive gaseous compound that readily forms stable hydrates or hemiacetals in the presence of water or alcohols, respectively.[1][2] The methyl hemiacetal, 2,2,2-trifluoro-1-methoxyethanol, offers a convenient and stable liquid source of trifluoroacetaldehyde for various chemical transformations.[3][4] Its utility is particularly significant in the introduction of the trifluoromethyl (CF3) group, a moiety known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the practical synthesis of trifluoroacetaldehyde methyl hemiacetal from readily available starting materials.
Synthetic Routes
The most common and industrially scalable method for the preparation of this compound involves the reduction of a methyl trifluoroacetate (B77799). This approach is advantageous due to the use of relatively inexpensive and stable starting materials.
Reduction of Methyl Trifluoroacetate
The primary route to this compound is the reduction of methyl trifluoroacetate using a borohydride (B1222165) reducing agent in a hydroxylic solvent, specifically methanol (B129727).[5][6] The reaction proceeds directly to the desired hemiacetal.
Reaction Scheme:
Sodium borohydride is the preferred reducing agent for this transformation.[1] The use of methanol as the solvent is crucial as it not only facilitates the reduction but also acts as the reactant to form the methyl hemiacetal.[1]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound via the reduction of methyl trifluoroacetate. The data is based on typical laboratory-scale preparations described in patent literature for analogous hemiacetals and hydrates.[1][5]
| Parameter | Value | Notes |
| Reactants | ||
| Methyl Trifluoroacetate | 1.0 eq | Starting ester |
| Sodium Borohydride | 0.25 - 0.35 eq | Reducing agent |
| Methanol | Solvent | Also a reactant |
| Reaction Conditions | ||
| Temperature | -10°C to 30°C | Temperature should be maintained below 20°C during the addition of sodium borohydride.[1] |
| Reaction Time | 1 - 2 hours | Post-addition of reducing agent |
| Work-up | ||
| pH Adjustment | 2 - 3 | Using concentrated HCl |
| Yield | ||
| Expected Yield | 50 - 65% | Based on analogous hydrate (B1144303) synthesis.[1] |
Experimental Protocol
The following is a detailed experimental protocol for the laboratory-scale synthesis of this compound.
Materials:
-
Methyl trifluoroacetate
-
Sodium borohydride
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous) (optional co-solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Ethyl acetate (B1210297) (for extraction)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with methyl trifluoroacetate and anhydrous methanol. The flask is cooled in an ice-salt bath to maintain an internal temperature between 0°C and 5°C.
-
Preparation of Reducing Agent Solution: In a separate flask, sodium borohydride is carefully dissolved in anhydrous methanol.
-
Reduction: The sodium borohydride solution is added dropwise to the stirred solution of methyl trifluoroacetate via the dropping funnel. The rate of addition is controlled to maintain the reaction temperature below 20°C.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
Quenching and pH Adjustment: The reaction is quenched by the slow addition of water. The pH of the mixture is then carefully adjusted to 2-3 with concentrated hydrochloric acid.
-
Extraction: The mixture is saturated with sodium chloride, and the product is extracted with ethyl acetate. The organic layers are combined.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation to yield pure this compound.
Workflow and Process Visualization
The synthesis of this compound can be visualized as a sequential workflow, from the initial setup to the final purification of the product.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Trifluoroacetaldehyde and its derivatives should be handled in a well-ventilated fume hood.
-
Sodium borohydride is a reactive substance that can release hydrogen gas upon contact with acidic solutions or water.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
This guide provides a comprehensive overview for the synthesis of this compound. For further details on specific applications and reactions of this valuable reagent, consulting the primary literature is recommended.
References
- 1. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. scbt.com [scbt.com]
- 4. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 5. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Trifluoroacetaldehyde methyl hemiacetal safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Trifluoroacetaldehyde (B10831) Methyl Hemiacetal (CAS No. 431-46-9). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding for professionals in research and development.
Chemical and Physical Properties
Trifluoroacetaldehyde methyl hemiacetal, also known as 2,2,2-trifluoro-1-methoxyethanol, is a colorless to almost colorless clear liquid. It is often supplied with a small percentage of methanol. This compound serves as a stable source of the volatile trifluoroacetaldehyde, making it a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group into molecules.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C3H5F3O2 | [2] |
| Molecular Weight | 130.07 g/mol | [3] |
| CAS Number | 431-46-9 | [2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 98 °C | |
| 104-106 °C | [3][4] | |
| Density | 1.26 g/cm³ | [5] |
| 1.35 g/cm³ (at 20°C) | ||
| 1.36 g/cm³ | [3][4] | |
| Flash Point | 39 °C | |
| 42 °C | [3][4] | |
| Refractive Index | 1.33 | [3] |
| pKa | 10.43 ± 0.20 (Predicted) | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a flammable liquid and vapor and is harmful if swallowed.[1] It can cause serious eye irritation and may cause respiratory irritation. Furthermore, there is evidence to suggest that it may damage fertility or the unborn child and cause damage to organs (central nervous system and auditory system) through single or prolonged or repeated exposure.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[1] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5] |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Single Exposure) | 1 | H370: Causes damage to organs (Central nervous system, Auditory system). |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Central nervous system, Auditory system) through prolonged or repeated exposure. |
GHS Pictograms:
Flame, Health Hazard, Exclamation Mark[5]
Signal Word: Danger
Toxicological Information
Toxicological data for this compound is limited. The available data from animal studies are summarized below.
Table 3: Acute Toxicity Data
| Route of Exposure | Species | Dose | Source(s) |
| Oral (LD50) | Mouse | 750 mg/kg | [1] |
| Intraperitoneal (LD50) | Mouse | 550 mg/kg | [1] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2] Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.
-
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.
-
Fire and Explosion Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[2] Take precautionary measures against static discharge.[2] Use only non-sparking tools.
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store in a flammables area.[2]
-
Store locked up.
-
The product may be moisture-sensitive and should be stored under an inert gas. Some suppliers recommend storage at 2-8°C.
References
A Technical Guide to Trifluoroacetaldehyde Methyl Hemiacetal for Researchers and Drug Development Professionals
Introduction
Trifluoroacetaldehyde (B10831) methyl hemiacetal, also known as 2,2,2-trifluoro-1-methoxyethanol, is a versatile and valuable reagent in modern organic synthesis and medicinal chemistry. With the CAS number 431-46-9, this stable, liquid precursor to the gaseous and unstable trifluoroacetaldehyde serves as a key building block for the introduction of the trifluoromethyl (CF3) group into a wide array of organic molecules. The presence of the CF3 group is highly sought after in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides an in-depth overview of the commercial availability, key chemical applications with detailed experimental protocols, and the known biological activities of Trifluoroacetaldehyde methyl hemiacetal, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability and Supplier Specifications
This compound is readily available from a range of commercial chemical suppliers. The quality and specifications can vary, so it is crucial for researchers to select a supplier that meets the purity and documentation requirements for their specific application. Below is a summary of typical product specifications from various suppliers.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Apollo Scientific | Technical Grade | 25 g, 100 g | 431-46-9 | C3H5F3O2 | 130.07 |
| Biosynth | (not specified) | (inquire) | 431-46-9 | C3H5F3O2 | 130.07 |
| Manchester Organics | 90% | 100 g | 431-46-9 | C3H5F3O2 | 130.066 |
| Chem-Impex | ≥ 88% (GC, contains ca. 10% Methanol) | (inquire) | 431-46-9 | C3H5F3O2 | 130.07 |
| Santa Cruz Biotechnology | (not specified) | (inquire) | 431-46-9 | C3H5F3O2 | 130.06 |
| BLD Pharm | (not specified) | (inquire) | 431-46-9 | C3H5F3O2 | 130.07 |
| TCI Chemicals | >85.0% (qNMR, contains ca. 10% Methanol) | 5 g, 25 g | 431-46-9 | C3H5F3O2 | 130.07 |
| Oakwood Chemical | Technical Grade | (inquire) | 431-46-9 | C3H5F3O2 | - |
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | ~1.36 g/cm³ | [2] |
| Boiling Point | 96-96.5 °C @ 729 Torr | [3] |
| Flash Point | 42 °C | [2] |
| Refractive Index | ~1.33 | [1] |
Key Synthetic Applications and Experimental Protocols
This compound is a cornerstone reagent for the synthesis of trifluoromethyl-containing compounds. Its utility stems from its ability to act as a stable source of trifluoroacetaldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions.
Synthesis of α-Trifluoromethylated Alcohols via Aldol (B89426) Reaction
The aldol reaction is a fundamental method for forming carbon-carbon bonds. Trifluoroacetaldehyde, generated in situ from its methyl hemiacetal, readily reacts with enolates derived from ketones to produce β-hydroxy-α-(trifluoromethyl) ketones.
Experimental Protocol: Aldol Reaction with an Aromatic Ketone
-
Materials:
-
This compound (1.2 mmol)
-
Aromatic ketone (e.g., acetophenone) (1.0 mmol)
-
Organocatalyst (e.g., a carbohydrate-based catalyst as described in the literature) (0.1 mmol)[4]
-
Anhydrous solvent (e.g., Toluene) (5 mL)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aromatic ketone (1.0 mmol) and the organocatalyst (0.1 mmol) in the anhydrous solvent (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) dropwise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired β-hydroxy-α-(trifluoromethyl) ketone.
-
Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).
-
Synthesis of α-Trifluoromethylated Amines
α-Trifluoromethylated amines are important motifs in many biologically active compounds. A common strategy for their synthesis involves the reaction of trifluoroacetaldehyde (from its hemiacetal) with an amine to form an intermediate imine, which is then subjected to nucleophilic attack or reduction.
Experimental Protocol: Synthesis of an α-Trifluoromethylated Amine
-
Materials:
-
This compound (1.1 mmol)
-
Primary amine (e.g., benzylamine) (1.0 mmol)
-
Dehydrating agent (e.g., anhydrous MgSO4)
-
Reducing agent (e.g., Sodium borohydride, NaBH4) (1.5 mmol)
-
Anhydrous solvent (e.g., Methanol) (10 mL)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
-
-
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 mmol) and this compound (1.1 mmol) in anhydrous methanol (B129727) (10 mL).
-
Add a dehydrating agent such as anhydrous MgSO4 to facilitate the formation of the intermediate imine.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH4) (1.5 mmol) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired α-trifluoromethylated amine.
-
Characterize the final product by NMR, IR, and mass spectrometry.
-
Biological Activity and Signaling Pathways
Recent studies have indicated that this compound and related trifluoromethylated compounds can exhibit significant biological activity. Two key areas of interest are its role as an inhibitor of protein synthesis and as a modulator of the progesterone (B1679170) receptor.
Inhibition of Protein Synthesis
This compound has been reported to inhibit protein synthesis by binding to ribosomal RNA (rRNA) in microsomes.[5] This interaction is thought to disrupt the normal function of the ribosome, leading to a halt in the translation of mRNA into proteins. Small molecule inhibitors of protein synthesis are of great interest in the development of novel therapeutics, particularly in oncology and for treating infectious diseases.
Progesterone Receptor Inhibition
The compound has also been identified as a bifunctional inhibitor of the progesterone receptor.[5] The progesterone receptor is a key player in the endocrine system and is implicated in various physiological and pathological processes, including the menstrual cycle, pregnancy, and certain types of cancer. Small molecule inhibitors of the progesterone receptor are used in contraception and are being investigated for the treatment of hormone-dependent cancers. The inhibitory action of this compound on the progesterone receptor suggests its potential as a lead compound for the development of new selective progesterone receptor modulators (SPRMs).
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][6] It is harmful if swallowed.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place away from ignition sources. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical expertise and a thorough review of the relevant safety data sheets. All experiments should be conducted by trained professionals in a suitably equipped laboratory.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to Trifluoroacetaldehyde Methyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trifluoroacetaldehyde (B10831) methyl hemiacetal, a key reagent and building block in modern organic and medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, and provides a detailed experimental protocol for its synthesis.
Chemical Structure and Synonyms
Trifluoroacetaldehyde methyl hemiacetal, a fluorinated organic compound, is a stable and convenient precursor to the volatile and reactive trifluoroacetaldehyde.[1][2] Its structure is characterized by a trifluoromethyl group and a methoxy (B1213986) group attached to the same carbon atom, which also bears a hydroxyl group.
Synonyms:
-
Fluoral methyl hemiacetal[5]
-
1-methoxy-2,2,2-trifluoroethanol[6]
-
Perfluoroacetaldehyde Methyl Hemiacetal[4]
-
TFAMH
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 431-46-9 | [1][3][7] |
| Molecular Formula | C₃H₅F₃O₂ | [1][3] |
| Molecular Weight | 130.07 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Boiling Point | 104-106 °C | [6] |
| Density | 1.36 g/cm³ | [6] |
| Refractive Index | 1.33 | [6] |
| Flash Point | 42 °C | [6] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Data |
| ¹H NMR | Spectrum available |
| ¹³C NMR | Spectrum available |
| IR | Spectrum available |
| Mass Spec. | Spectrum available |
Experimental Protocols
Synthesis of this compound
The following protocol describes the synthesis of this compound from the reduction of ethyl trifluoroacetate (B77799) using sodium borohydride (B1222165). This method is adapted from patented procedures for the synthesis of trifluoroacetaldehyde hydrates and hemiacetals.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Ethyl trifluoroacetate
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
A solution of ethyl trifluoroacetate (1 equivalent) in anhydrous methanol (5 volumes) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.
-
A solution of sodium borohydride (1.5 equivalents) in anhydrous methanol (5 volumes) is added dropwise to the stirred solution of ethyl trifluoroacetate over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 10 volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid.
Applications in Research and Drug Development
This compound serves as a valuable and versatile reagent in organic synthesis, particularly in the introduction of the trifluoromethyl group, a motif of significant importance in pharmaceutical and agrochemical research. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
This hemiacetal is a stable, liquid precursor to the gaseous and highly reactive trifluoroacetaldehyde, making it a safer and more convenient alternative for various chemical transformations. It finds application in a range of reactions, including:
-
Nucleophilic Trifluoromethylation: As a source of the trifluoromethyl nucleophile for addition to carbonyl compounds and other electrophiles.
-
Passerini and Ugi Reactions: As the aldehyde component in these multicomponent reactions to generate complex, fluorinated scaffolds.
-
Aldol and Friedel-Crafts Reactions: For the synthesis of trifluoromethyl-containing alcohols and aromatic compounds.
Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals is well-established.[6] The ability to introduce the trifluoromethyl group with this reagent contributes significantly to the development of new chemical entities with improved biological properties.
References
- 1. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 6. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Trifluoroacetaldehyde Methyl Hemiacetal: A Stable and Versatile Source of Trifluoroacetaldehyde for Pharmaceutical and Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth overview of trifluoroacetaldehyde (B10831) methyl hemiacetal, a stable and convenient surrogate for the volatile and reactive trifluoroacetaldehyde gas. The document covers its synthesis, stability, and applications in organic synthesis, with a focus on providing actionable experimental protocols and quantitative data to support research and development efforts.
Introduction
Trifluoroacetaldehyde (CF₃CHO) is a valuable C₂ building block in the synthesis of trifluoromethylated compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to their unique physicochemical properties.[1] However, its gaseous nature and instability present significant handling challenges. Trifluoroacetaldehyde methyl hemiacetal (2,2,2-trifluoro-1-methoxyethanol) serves as a stable, liquid, and easy-to-handle precursor, which can generate trifluoroacetaldehyde in situ or be used directly in various chemical transformations.[2][3] This guide details the synthesis, properties, and key applications of this important reagent.
Physicochemical Properties and Safety Data
This compound is a colorless to pale yellow liquid. Key physicochemical properties and safety information are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 431-46-9 | [3] |
| Molecular Formula | C₃H₅F₃O₂ | [3] |
| Molecular Weight | 130.07 g/mol | [4] |
| Boiling Point | 104-106 °C | [4] |
| Density | 1.36 g/cm³ | [4] |
| Flash Point | 42 °C | [4] |
| pKa (Predicted) | 10.43 ± 0.20 | [1] |
| Appearance | Colorless to pale yellow liquid |
Table 2: Safety and Handling Information
| Hazard Codes | Risk Statements | Safety Statements |
| T, F, Xi | R10: FlammableR20/21/22: Harmful by inhalation, in contact with skin and if swallowed | S16: Keep away from sources of ignitionS26: In case of contact with eyes, rinse immediately with plenty of water and seek medical adviceS36/37/39: Wear suitable protective clothing, gloves and eye/face protection |
Note: This information is for guidance only. Always refer to the latest Safety Data Sheet (SDS) before handling the chemical.
Synthesis of this compound
Conceptual Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Stability
This compound is described as a stable source of trifluoroacetaldehyde.[2][3] Acyclic hemiacetals are generally in equilibrium with the corresponding aldehyde and alcohol, and the stability can be influenced by steric and electronic factors.[7][8][9] The electron-withdrawing nature of the trifluoromethyl group likely contributes to the relative stability of this hemiacetal. However, quantitative data on its long-term stability, decomposition pathways under various conditions (e.g., pH, temperature), and shelf-life are not extensively documented in publicly available literature. For critical applications, it is recommended to use the reagent relatively fresh or to re-analyze older batches. It should be stored in a dry, inert atmosphere.
Experimental Protocols
This compound can be used to generate trifluoroacetaldehyde gas in situ or can be used directly as a stable surrogate in reactions.
In Situ Generation of Trifluoroacetaldehyde
A microwave-assisted protocol has been developed for the efficient and rapid generation of trifluoroacetaldehyde gas from its ethyl hemiacetal, a procedure that can be adapted for the methyl hemiacetal.[10]
Experimental Workflow for TFAc Generation:
Caption: Experimental workflow for the generation of trifluoroacetaldehyde (TFAc).
Protocol:
-
Add trifluoroacetaldehyde ethyl hemiacetal (2 mmol) and 2 mL of concentrated H₂SO₄ to a nitrogen-flushed vial equipped with a magnetic stirrer.[10]
-
Seal the vial with a plastic septum and place it into a focused microwave reactor.[10]
-
While stirring, irradiate the mixture. A suggested protocol is 100 °C for 5 minutes followed by 150 °C for 5 minutes.[10]
-
Continuously pass a stream of dry nitrogen gas through the reaction vessel to carry the generated trifluoroacetaldehyde gas to a collection vessel or directly into a subsequent reaction mixture.[10]
Direct Aldol (B89426) Reaction with Ketones
Trifluoroacetaldehyde hemiacetals can undergo direct aldol reactions with ketones without the need for prior generation of the free aldehyde.
Protocol for Aldol Reaction: A detailed protocol for the direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones has been reported, which serves as a strong template for reactions with the methyl hemiacetal.
Table 3: Representative Aldol Reaction Conditions and Yields
| Ketone | Amine Catalyst | Acid Catalyst | Solvent | Time (h) | Temperature | Product Yield (%) |
| Acetone | Piperidine | Acetic Acid | None | 24 | Room Temp. | 60 |
| Cyclopentanone | Pyrrolidine | Acetic Acid | DMSO | 24 | Room Temp. | 75 |
Note: Yields are based on the reaction with the ethyl hemiacetal and may vary for the methyl hemiacetal.
General Procedure:
-
To a mixture of the ketone (1.0 equiv.) and trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv.), add the amine catalyst (e.g., piperidine, 0.5 equiv.) and the acid catalyst (e.g., acetic acid, 0.5 equiv.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., ¹⁹F NMR, GC-MS).
-
Upon completion, quench the reaction with an aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Et₂O), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel.
Signaling Pathways and Broader Context
While this compound is a synthetic reagent and not directly involved in biological signaling, the trifluoroacetaldehyde it generates is structurally related to acetaldehyde, a known metabolite of ethanol (B145695) with significant biological activity. Acetaldehyde is implicated in the pathogenesis of alcoholic liver disease, where it promotes liver fibrosis through the activation of hepatic stellate cells (HSCs).[11][12][13] This activation involves complex signaling cascades.
Acetaldehyde-Induced Fibrosis Signaling Pathway:
Caption: Simplified signaling pathway of acetaldehyde-induced liver fibrosis.[2][11][12]
Furthermore, trifluoroacetaldehyde is an atmospheric degradation product of some hydrofluoroolefins (HFOs).[14] Understanding its atmospheric fate is crucial for environmental science.
Atmospheric Degradation of Trifluoroacetaldehyde:
Caption: Atmospheric degradation pathways of trifluoroacetaldehyde.[14]
Conclusion
This compound is a valuable reagent that provides a stable and convenient entry point to trifluoromethylated structures in organic synthesis. Its ability to serve as a direct surrogate for the challenging-to-handle trifluoroacetaldehyde gas makes it an attractive choice for drug discovery and development professionals. While further quantitative studies on its long-term stability are warranted, the available data and protocols demonstrate its utility in key chemical transformations such as aldol reactions. The broader context of acetaldehyde's role in biological signaling and the environmental fate of trifluoroacetaldehyde underscore the importance of understanding the chemistry of such small, fluorinated molecules.
References
- 1. US4489211A - Process for producing 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 4. lookchem.com [lookchem.com]
- 5. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 6. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. Hemiacetal - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular signaling pathways involved in acetaldehyde-induced collagen and fibronectin gene expression in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. researchgate.net [researchgate.net]
Purity Analysis of Trifluoroacetaldehyde Methyl Hemiacetal: A Technical Guide to GC and qNMR Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetaldehyde (B10831) methyl hemiacetal is a key building block in the synthesis of fluorine-containing pharmaceuticals and agrochemicals. As with any active pharmaceutical ingredient (API) intermediate, rigorous purity assessment is critical to ensure the safety and efficacy of the final product. This technical guide provides an in-depth overview of two powerful analytical techniques for determining the purity of trifluoroacetaldehyde methyl hemiacetal: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While specific validated methods for this particular analyte are not widely published, this document outlines robust, detailed protocols based on established principles of analytical chemistry for volatile and reactive small molecules. It includes hypothetical, yet realistic, experimental workflows, data presentation, and validation parameters to guide researchers in developing and implementing these essential analytical methods.
Introduction
This compound (CF₃CH(OH)OCH₃), CAS 431-46-9, serves as a stable and manageable precursor to the volatile and reactive trifluoroacetaldehyde gas.[1] Its use in complex syntheses necessitates a well-defined purity profile to control stoichiometry, minimize side reactions, and avoid the introduction of potentially harmful impurities into the final product. Common impurities may include residual solvents from synthesis, such as methanol, and degradation products.[2][3] Commercial grades are often cited with purities of 85-90% as determined by GC, frequently containing up to 10% methanol.[2][3][4]
This guide explores the application of two orthogonal analytical techniques, GC and qNMR, for the comprehensive purity assessment of this important synthetic intermediate.
-
Gas Chromatography (GC) is a separative technique ideal for volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and quantification for organic analytes.
-
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[5][6] It is a non-destructive technique that provides structural information alongside quantitative data.
Purity Analysis by Gas Chromatography (GC)
GC is a cornerstone technique for the purity analysis of volatile compounds like this compound. The method separates the analyte from impurities based on their boiling points and interactions with the stationary phase of the GC column.
Hypothetical GC Experimental Protocol
The following protocol is a recommended starting point for developing a validated GC method.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Injector: Split/Splitless Inlet
-
Column: Agilent DB-624 (or equivalent polar capillary column), 30 m x 0.32 mm ID, 1.8 µm film thickness
-
Carrier Gas: Helium or Hydrogen
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent such as acetone (B3395972) or acetonitrile (B52724) (analytical grade).
-
Prepare a series of calibration standards of a certified reference material, if available, or use the area percent method for purity estimation.
GC Parameters:
-
Inlet Temperature: 200 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Detector Temperature: 250 °C
-
Carrier Gas Flow: Constant flow, e.g., 1.5 mL/min
Data Presentation
Quantitative data from GC analysis should be presented clearly to show the purity profile of the sample.
| Analyte | Retention Time (min) | Area (%) |
| Methanol | 3.5 | 9.8 |
| This compound | 8.2 | 90.0 |
| Unknown Impurity 1 | 10.5 | 0.1 |
| Unknown Impurity 2 | 12.1 | 0.1 |
Table 1: Example GC Purity Profile of this compound.
Method Validation Parameters
A robust GC method should be validated according to ICH Q2(R1) guidelines or equivalent.[7]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyte peak is well-resolved from other components. | Pass |
| Linearity (r²) | ≥ 0.999 for a series of 5 concentrations. | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% for spiked samples at 3 levels. | 99.5% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0% Intermediate (n=6, 2 days): ≤ 3.0% | 0.8% 1.5% |
| LOD | Signal-to-Noise ratio of 3:1. | 0.01% |
| LOQ | Signal-to-Noise ratio of 10:1. | 0.03% |
Table 2: Summary of Hypothetical GC Method Validation Data.
GC Workflow Diagram
Purity Analysis by Quantitative NMR (qNMR)
qNMR is a powerful tool for purity determination as it is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei.[5] This allows for quantification against an internal standard of known purity and concentration.
Hypothetical qNMR Experimental Protocol
This protocol provides a framework for developing a qNMR assay for this compound.
Instrumentation:
-
NMR Spectrometer: Bruker 400 MHz or equivalent
-
NMR Tubes: High-precision 5 mm tubes
Materials:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆, with minimal residual water.
-
Internal Standard (IS): A certified reference material with high purity (e.g., >99.5%), chemical stability, and non-overlapping signals with the analyte. Maleic acid or 1,4-bis(trimethylsilyl)benzene (B82404) are potential candidates.
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and ~10 mg of the internal standard into a vial.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker zg30).
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard (e.g., 30 seconds) to ensure full relaxation.
-
Number of Scans (ns): ≥ 16 (to achieve adequate signal-to-noise).
-
Acquisition Time (aq): ≥ 3 seconds.
-
Temperature: Controlled at 298 K.
Data Processing and Calculation
The purity of the analyte is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral of the analyte or IS signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
Purity_IS: Purity of the internal standard
Data Presentation
| Parameter | Analyte (CF₃CH(OH)OCH₃) | Internal Standard (e.g., Maleic Acid) |
| Mass (m) | 10.15 mg | 10.05 mg |
| Molar Mass (M) | 130.07 g/mol | 116.07 g/mol |
| Signal Integral (I) | 5.45 (CH quartet) | 10.00 (CH=CH singlet) |
| Number of Protons (N) | 1 | 2 |
| Purity of IS | - | 99.8% |
| Calculated Purity | 90.2% | - |
Table 3: Example qNMR Data and Purity Calculation for this compound.
qNMR Workflow Diagram
Discussion and Considerations
-
Orthogonal Techniques: Employing both GC and qNMR provides a more comprehensive purity assessment. GC is excellent for detecting small volatile impurities, while qNMR offers a direct, structure-specific quantification without the need for an identical reference standard.
-
Methanol as an Impurity: Both GC and ¹H-NMR are well-suited to detect and quantify the presence of methanol. In GC, it will appear as an early-eluting peak. In ¹H-NMR, its methyl singlet is readily identifiable.
-
Stability: Hemiacetals can be susceptible to hydrolysis or decomposition, especially under the high temperatures of a GC inlet. It is crucial to evaluate the thermal stability of this compound during GC method development to ensure that observed impurities are not artifacts of the analysis.[4]
-
qNMR Internal Standard Selection: The choice of internal standard is critical for accurate qNMR. It must be soluble in the same deuterated solvent, not react with the analyte, and have at least one signal that is well-resolved from all analyte signals.
-
Method Validation: Regardless of the chosen technique, full method validation is essential for a regulated environment to ensure the results are accurate, precise, and reliable.[7]
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical and agrochemical products. This guide provides detailed, albeit hypothetical, frameworks for establishing robust analytical methods using both GC-FID and qNMR spectroscopy. By following these protocols and adhering to rigorous validation standards, researchers and drug development professionals can confidently characterize the purity of this vital chemical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. This compound (contains ca. 10% … [cymitquimica.com]
- 3. labproinc.com [labproinc.com]
- 4. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. bipm.org [bipm.org]
An In-depth Technical Guide to the Core Differences Between Hemiacetals and Acetals in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the fundamental distinctions between hemiacetals and acetals, focusing on their structural characteristics, formation mechanisms, relative stability, and reactivity. The content is tailored for professionals in research and drug development, offering insights into the practical applications of these functional groups, particularly as protecting groups in organic synthesis and as pH-sensitive linkers in advanced drug delivery systems.
Core Structural and Definitional Differences
The primary distinction between a hemiacetal and an acetal (B89532) lies in the substituents attached to a central carbon atom. A hemiacetal possesses both a hydroxyl (-OH) group and an alkoxy (-OR) group bonded to the same carbon.[1] In contrast, an acetal features two alkoxy (-OR) groups attached to that central carbon.[1][2] This seemingly minor structural variance leads to significant differences in their stability and chemical behavior.
Hemiacetals are often formed as transient intermediates during the synthesis of acetals from aldehydes or ketones and alcohols.[2][3] While acyclic hemiacetals are typically unstable and exist in equilibrium with the starting carbonyl compound and alcohol, cyclic hemiacetals, especially five- and six-membered rings, are notably more stable.[1] This is particularly relevant in carbohydrate chemistry, where sugars like glucose predominantly exist as stable, cyclic hemiacetals.[3]
Acetals, on the other hand, are generally stable compounds, particularly under neutral or basic conditions, making them excellent choices for protecting carbonyl groups during multi-step syntheses.[1]
Formation Mechanisms and Equilibrium
The formation of both hemiacetals and acetals from aldehydes or ketones is a reversible process, typically catalyzed by acid.[3][4] The reaction proceeds in two main stages, with the hemiacetal as the key intermediate.
Hemiacetal Formation
Hemiacetal formation involves the nucleophilic addition of one equivalent of an alcohol to the carbonyl carbon of an aldehyde or ketone. This reaction can be catalyzed by either acid or base.[1]
-
Acid Catalysis: The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic alcohol. Subsequent deprotonation yields the hemiacetal.[4]
-
Base Catalysis: A strong base deprotonates the alcohol to form a more potent nucleophile, the alkoxide ion, which then attacks the carbonyl carbon. Protonation of the resulting intermediate gives the hemiacetal.[5]
Acetal Formation
The conversion of a hemiacetal to an acetal requires an acid catalyst and typically an excess of the alcohol.[3] The mechanism is an SN1-type reaction.[4] The hydroxyl group of the hemiacetal is protonated by the acid, forming a good leaving group (water). Departure of water generates a resonance-stabilized carbocation, which is then attacked by a second molecule of alcohol. Deprotonation of this final intermediate yields the stable acetal.[4]
To drive the equilibrium towards the acetal product, the water formed during the reaction must be removed, often through azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent.[3][4]
The logical flow from a carbonyl compound to a stable acetal is illustrated below.
Caption: Logical workflow for the formation of an acetal from a carbonyl compound.
Quantitative Data: Stability and Characterization
The stability and formation of hemiacetals and acetals can be quantified through equilibrium constants and characterized using spectroscopic methods.
Equilibrium Constants
The equilibrium between a carbonyl compound, a hemiacetal, and an acetal is influenced by electronic and steric factors. Generally, the equilibrium for the formation of acyclic hemiacetals and acetals from simple aldehydes and ketones favors the reactants. However, the formation of cyclic acetals, particularly from diols like ethylene (B1197577) glycol, is much more favorable.
Below is a table summarizing representative equilibrium constants (K) for the interconversion of hydrates (formed by the addition of water) and hemiacetals for selected fluorinated carbonyl compounds, which highlights the influence of substituents.
| Carbonyl Compound | Alcohol | K₄ [Hydrate → Hemiacetal] (M⁻¹) |
| CF₃CHO | C₂H₅OH | 2.3 |
| CF₃COCH₃ | CH₃OH | 1.0 |
| CF₃COPh | CH₃OH | 3.5 |
| CF₃COCF₃ | CH₃OH | 0.14 |
| Data sourced from research on carbonyl addition reaction equilibria.[6][7] |
Spectroscopic Data
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for distinguishing between hemiacetals and acetals.
| Feature | Hemiacetal | Acetal |
| IR Spectrum (cm⁻¹) | Broad O-H stretch (~3200-3600), C-O stretch (~1050-1150) | No O-H stretch, prominent C-O stretch (~1050-1150) |
| ¹H NMR (ppm) | O-H proton (variable, broad), H on acetal carbon (~4.5-5.5) | No O-H proton, H on acetal carbon (~4.5-5.5) |
| ¹³C NMR (ppm) | Acetal carbon (~90-105) | Acetal carbon (~95-110) |
| Approximate chemical shift values can vary based on the specific molecular structure.[8][9][10][11] |
Experimental Protocols
The synthesis of acetals is a common procedure in organic chemistry laboratories. The following protocols provide examples for the synthesis of a simple acyclic acetal and a cyclic acetal.
Protocol 1: Synthesis of Acetaldehyde (B116499) Diethyl Acetal
This protocol is adapted from Organic Syntheses.[2][12]
Materials:
-
Acetaldehyde (freshly distilled, b.p. 20–22 °C)
-
95% Ethyl alcohol
-
Anhydrous calcium chloride (granulated)
-
Anhydrous potassium carbonate
Procedure:
-
In a 1-liter flask, combine 260 g of 95% ethyl alcohol and 50 g of anhydrous calcium chloride.
-
Cool the mixture to 8 °C or below in an ice-water bath.
-
Slowly add 125 g of freshly distilled acetaldehyde down the side of the flask to form a distinct layer.
-
Stopper the flask tightly and shake vigorously for 3-4 minutes. A significant temperature increase will occur.
-
Allow the flask to stand at room temperature for 24-36 hours with occasional shaking. The mixture will separate into two layers.
-
Separate the upper layer and wash it three times with 80 mL portions of water.
-
Dry the organic layer over anhydrous potassium carbonate for several hours.
-
Purify the product by fractional distillation, collecting the fraction that boils between 101-104 °C. This yields pure acetaldehyde diethyl acetal.
Protocol 2: Synthesis of a Cyclic Acetal (General Procedure)
This is a general method for protecting a ketone using ethylene glycol.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Ethylene glycol (1.1 equivalents)
-
Toluene (B28343) (as solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.01 equivalents)
Procedure:
-
Combine the ketone, ethylene glycol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction by TLC or GC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude cyclic acetal, which can be further purified by distillation or chromatography if necessary.
Applications in Drug Development and Delivery
The distinct stability profiles of acetals and hemiacetals are leveraged in pharmacology and drug development.
Acetals as pH-Sensitive Linkers in Drug Delivery
Acetals are stable at neutral pH (like in the bloodstream, pH 7.4) but readily hydrolyze under the mildly acidic conditions found in endosomes, lysosomes (pH 4.5-6.5), or the tumor microenvironment.[13][14] This property makes them ideal as pH-sensitive linkers for targeted drug delivery.[13][14][15][16] A drug can be conjugated to a polymer or nanoparticle via an acetal linkage. This conjugate remains intact during circulation but releases the active drug upon reaching the acidic target site.[15][16] The rate of hydrolysis can be fine-tuned by modifying the structure of the acetal.[13][14][15]
The following diagram illustrates this concept.
Caption: pH-triggered drug release using an acetal linker.
Hemiacetals and Acetals in Prodrug Design
Prodrugs are inactive compounds that are metabolized in the body to release an active drug. Acetals and hemiacetals can be used to mask polar functional groups (like hydroxyl groups) in a drug molecule.[17] This can enhance the drug's lipophilicity, improving its absorption and bioavailability. Once absorbed, the acetal prodrug can be hydrolyzed by enzymes or the acidic environment of the stomach to release the parent drug.[17] For example, resveratrol (B1683913), a polyphenol with poor bioavailability, has been formulated as acetal-based prodrugs to improve its systemic delivery.[17]
The formation of a hemiacetal is also a key step in the metabolic deactivation of some drugs. For instance, the metabolism of certain compounds by Cytochrome P450 enzymes can involve an oxidation step that generates an unstable hemiacetal, which then fragments to release an aldehyde and an alcohol, effectively breaking down the original drug molecule.[18]
Conclusion
The key differences between hemiacetals and acetals—one hydroxyl and one alkoxy group versus two alkoxy groups—give rise to a crucial disparity in their chemical stability and reactivity. Hemiacetals are typically transient intermediates, with the notable exception of cyclic forms found in carbohydrates, and they retain the reactivity of their parent carbonyls.[1] Acetals, by contrast, are robust and stable functional groups under neutral and basic conditions, making them indispensable as protecting groups in organic synthesis.[1] For researchers in drug development, the pH-dependent stability of the acetal linkage provides a powerful tool for designing sophisticated, targeted delivery systems and innovative prodrug strategies, enabling controlled release of therapeutics in specific physiological environments. A thorough understanding of these differences is therefore essential for the effective application of these functional groups in both synthetic chemistry and medicinal science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic Addition of Alcohols - Chad's Prep® [chadsprep.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Important Spectroscopic Data Tables | IR Spectroscopy | NMR Spectroscopy (1H-NMR, 13C-NMR) - All 'Bout Chemistry [chemohollic.com]
- 9. NMR Tables [chemdata.r.umn.edu]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. prepchem.com [prepchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetal derivatives as prodrugs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. organicchemexplained.com [organicchemexplained.com]
Methodological & Application
Application Notes and Protocols for Trifluoroacetaldehyde Methyl Hemiacetal in Trifluoromethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trifluoroacetaldehyde (B10831) methyl hemiacetal as a reagent in trifluoromethylation reactions. This document includes detailed experimental protocols, a summary of its reactivity, and a discussion of its applications in organic synthesis, particularly for the preparation of molecules relevant to drug discovery and development.
Introduction
The incorporation of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Trifluoroacetaldehyde methyl hemiacetal (also known as 2,2,2-trifluoro-1-methoxyethanol) serves as a stable and convenient source of the trifluoromethyl group for various chemical transformations.[1][2] It is a less volatile alternative to gaseous trifluoroacetaldehyde.[3] This document details its application in trifluoromethylation reactions, with a focus on practical laboratory protocols.
Mechanistic Considerations: Reactivity Profile
This compound is envisioned as a precursor to the trifluoromethyl anion (CF3-) for nucleophilic trifluoromethylation reactions. The proposed mechanism involves the deprotonation of the hemiacetal hydroxyl group by a base, followed by the release of the CF3- anion and methyl formate.
However, theoretical calculations and experimental observations indicate that this compound exhibits lower reactivity compared to its hydrate (B1144303) counterpart (trifluoroacetaldehyde hydrate).[4][5] The release of the trifluoromethyl anion from the deprotonated methyl hemiacetal is only slightly exothermic and readily reversible.[4] This equilibrium often favors the starting materials, limiting its general applicability in straightforward nucleophilic trifluoromethylation of simple carbonyl compounds.
To overcome this, successful applications of this compound often involve trapping the in-situ generated trifluoromethylated intermediate in a subsequent, irreversible step, as highlighted in the detailed protocol below.
Key Applications and Experimental Protocols
A notable and effective application of this compound is in a one-pot synthesis of trifluoromethylated homoallylic N-acylhydrazines.[6][7] This multi-component reaction demonstrates a practical approach to utilizing this reagent.
Protocol 1: One-Pot Synthesis of Trifluoromethylated Homoallylic N-Acylhydrazines
This protocol describes the synthesis of trifluoromethylated homoallylic N-acylhydrazines from an acylhydrazine, this compound, an allyl bromide, and a metal promoter like tin or indium.[6][8]
Reaction Scheme:
Materials:
-
Acylhydrazine (e.g., benzoylhydrazine)
-
This compound
-
Allyl bromide (or substituted allyl bromide)
-
Tin (Sn) powder or Indium (In) powder
-
Solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)
-
Stirring apparatus
-
Reaction vessel (round-bottom flask)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred suspension of the acylhydrazine (1.0 mmol) and tin powder (2.0 mmol) in the chosen solvent (10 mL) at room temperature, add this compound (1.2 mmol).
-
Stir the mixture for 30 minutes.
-
Add the allyl bromide (1.5 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the remaining metal.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired trifluoromethylated homoallylic N-acylhydrazine.
Data Presentation: Representative Yields for the One-Pot Synthesis
| Entry | Acylhydrazine | Allyl Bromide | Metal | Solvent | Yield (%) |
| 1 | Benzoylhydrazine | Allyl bromide | Sn | DCM | 85 |
| 2 | 4-Methylbenzoylhydrazine | Allyl bromide | Sn | DCM | 88 |
| 3 | 4-Chlorobenzoylhydrazine | Allyl bromide | Sn | DCM | 82 |
| 4 | Benzoylhydrazine | 3,3-Dimethylallyl bromide | Sn | DCM | 75 |
| 5 | Benzoylhydrazine | Allyl bromide | In | THF | 90 |
Note: Yields are indicative and may vary based on specific reaction conditions and substrate.
Diagrams
Logical Workflow for the One-Pot Reaction
References
- 1. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. One-pot preparation of trifluoromethylated homoallylic N-acylhydrazines or α-methylene-γ-lactams from acylhydrazines, this compound, allyl bromide and tin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. One-pot preparation of trifluoromethylated homoallylic N-acylhydrazines or α-methylene-γ-lactams from acylhydrazines, this compound, allyl bromide and tin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Aldol Reaction of Trifluoroacetaldehyde Methyl Hemiacetal with Aromatic Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of trifluoromethylated chiral building blocks is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity. The aldol (B89426) reaction of trifluoroacetaldehyde (B10831) with ketones is a direct route to β-trifluoromethyl-β-hydroxy ketones, which are valuable chiral synthons. Trifluoroacetaldehyde is a volatile and reactive gas, making it challenging to handle directly. Consequently, its more stable hemiacetal or hydrate (B1144303) forms are often employed as convenient precursors.
This document provides a detailed protocol for the organocatalytic asymmetric aldol reaction between trifluoroacetaldehyde methyl hemiacetal and various aromatic ketones. The featured protocol utilizes a proline-derived organocatalyst, specifically (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, to achieve high yields and enantioselectivities of the desired (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones.[1]
Reaction Principle
The reaction proceeds via an enamine-based catalytic cycle, a well-established mechanism in organocatalysis. The secondary amine of the catalyst reversibly reacts with the aromatic ketone to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking the electrophilic trifluoroacetaldehyde, which is in equilibrium with its methyl hemiacetal form under the reaction conditions. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final trifluoromethylated aldol product. The stereochemistry of the product is controlled by the chiral catalyst, which directs the facial selectivity of the enamine's attack on the aldehyde.
Experimental Protocols
Materials and Reagents
-
This compound (CAS 431-46-9)
-
Aromatic ketones (e.g., acetophenone, 4'-methylacetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)
-
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole (organocatalyst)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware, magnetic stirrer, and heating plate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
General Procedure for the Asymmetric Aldol Reaction
-
To a stirred solution of the aromatic ketone (0.5 mmol) in anhydrous 1,2-dichloroethane (1.0 mL) is added (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.05 mmol, 10 mol%).
-
This compound (0.75 mmol, 1.5 equivalents) is then added to the mixture.
-
The reaction mixture is stirred at 40°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanone.
Data Presentation
The following table summarizes the results of the organocatalytic asymmetric aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with various aromatic methyl ketones, as reported in the literature.[1]
| Entry | Aromatic Ketone (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 85 | 88 |
| 2 | 4-Methylphenyl | 82 | 90 |
| 3 | 4-Methoxyphenyl | 80 | 85 |
| 4 | 4-Chlorophenyl | 88 | 87 |
| 5 | 4-Bromophenyl | 89 | 86 |
| 6 | 4-Nitrophenyl | 92 | 82 |
| 7 | 2-Naphthyl | 78 | 89 |
Visualizations
Reaction Scheme and Catalytic Cycle
Caption: Proposed catalytic cycle for the aldol reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
This compound is a volatile and potentially harmful chemical. Handle it in a well-ventilated fume hood.
-
1,2-Dichloroethane is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Standard safety procedures for handling organic solvents and reagents should be followed at all times.
Conclusion
This application note provides a detailed and reliable protocol for the asymmetric aldol reaction of this compound with aromatic ketones, facilitated by an effective organocatalyst. The high yields and excellent enantioselectivities achievable with this method make it a valuable tool for the synthesis of chiral trifluoromethylated compounds for applications in drug discovery and materials science. The provided workflow and reaction mechanism diagrams offer a clear visual guide for researchers implementing this protocol.
References
Application Notes and Protocols: Trifluoroacetaldehyde Methyl Hemiacetal as a Versatile C2 Building Block for Fluorinated Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetaldehyde (B10831) methyl hemiacetal (TFAMH) is a stable, convenient, and versatile reagent for the introduction of the trifluoromethyl group, a crucial moiety in modern medicinal chemistry and agrochemicals. Due to the gaseous and unstable nature of trifluoroacetaldehyde, its methyl hemiacetal serves as an excellent surrogate, offering easier handling and storage while readily generating the reactive aldehyde in situ for various chemical transformations.[1] This document provides detailed application notes and experimental protocols for the use of trifluoroacetaldehyde methyl hemiacetal in the synthesis of valuable fluorinated molecules.
Physicochemical Properties and Safety Information
This compound is a colorless liquid with the chemical formula C₃H₅F₃O₂ and a molecular weight of 130.07 g/mol .[2] It is essential to handle this reagent with appropriate safety precautions as it is a flammable liquid and may be harmful if swallowed or inhaled.[2]
| Property | Value | Reference |
| CAS Number | 431-46-9 | [1][2] |
| Molecular Formula | C₃H₅F₃O₂ | [1][2] |
| Molecular Weight | 130.07 g/mol | [2] |
| Boiling Point | 104-106 °C | [2] |
| Density | 1.36 g/cm³ | [2] |
| Flash Point | 42 °C | [2] |
Key Applications and Reaction Protocols
This compound is a valuable precursor for the synthesis of α-trifluoromethylated alcohols, amines, and other complex fluorinated structures. Its reactivity stems from the in situ generation of trifluoroacetaldehyde, which readily reacts with a variety of nucleophiles.
Organocatalytic Asymmetric Aldol (B89426) Reaction
The direct asymmetric aldol reaction of trifluoroacetaldehyde, generated from its hemiacetal, with ketones is a powerful method for the synthesis of chiral β-hydroxy-β-trifluoromethyl ketones. These products are valuable intermediates in the synthesis of pharmaceuticals. Organocatalysis provides a metal-free and environmentally benign approach to these transformations.
Reaction Scheme:
Figure 1: General workflow for the organocatalytic asymmetric aldol reaction.
Quantitative Data:
| Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | High | up to 90 | [3] |
| 4-Methoxyacetophenone | High | up to 88 | [3] |
| 4-Chloroacetophenone | High | up to 85 | [3] |
Detailed Experimental Protocol:
-
To a solution of the aromatic methyl ketone (1.0 mmol) in dichloroethane (2.0 mL) is added (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol, 10 mol%).
-
This compound (1.5 mmol) is then added to the mixture.
-
The reaction vessel is sealed and stirred at 40 °C for the time indicated by TLC analysis (typically 24-48 hours).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanone.
Wittig Reaction for the Synthesis of Trifluoromethyl Alkenes
The Wittig reaction provides a powerful tool for the synthesis of alkenes from carbonyl compounds. A "reverse" Wittig coupling approach, where the ylide is generated and reacted in situ with trifluoroacetaldehyde from its hemiacetal, allows for the convenient one-step synthesis of α-trifluoromethyl alkenes with good to excellent yields.
Reaction Scheme:
Figure 2: Workflow for the Wittig reaction to synthesize trifluoromethyl alkenes.
Quantitative Data:
| Benzylphosphonium Ylide | Yield (%) | Reference |
| (4-Methoxybenzyl)triphenylphosphonium bromide | 85 | [4] |
| (4-Chlorobenzyl)triphenylphosphonium bromide | 92 | [4] |
| (Naphthalen-2-ylmethyl)triphenylphosphonium chloride | 88 | [4] |
Detailed Experimental Protocol:
-
To a stirred suspension of the benzylphosphonium salt (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 mmol) dropwise.
-
Allow the resulting ylide solution to stir at 0 °C for 30 minutes.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α-trifluoromethyl alkene.
Grignard Reaction for the Synthesis of α-Trifluoromethyl Alcohols
The addition of Grignard reagents to the in situ generated trifluoroacetaldehyde is a fundamental method for creating C-C bonds and synthesizing secondary α-trifluoromethylated alcohols.
Reaction Scheme:
Figure 3: General workflow for the Grignard addition to form α-trifluoromethyl alcohols.
Detailed Experimental Protocol (Adapted from General Procedures):
-
A solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol) in anhydrous diethyl ether is prepared or obtained commercially.
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, is added a solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
The flask is cooled to 0 °C in an ice bath.
-
The Grignard reagent solution is added dropwise to the stirred solution of the hemiacetal over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the secondary α-trifluoromethyl alcohol.
Reformatsky Reaction for the Synthesis of β-Hydroxy-α-(trifluoromethyl) Esters
The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-haloester with a carbonyl compound in the presence of zinc. Using this compound, this reaction yields valuable β-hydroxy-α-(trifluoromethyl) esters.
Reaction Scheme:
Figure 4: General workflow for the Reformatsky reaction.
Detailed Experimental Protocol (Adapted from General Procedures):
-
In a flame-dried flask under a nitrogen atmosphere, activate zinc dust (2.0 mmol) with a small crystal of iodine or by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
Add anhydrous THF (10 mL) to the activated zinc.
-
A solution of the α-haloester (e.g., ethyl bromoacetate, 1.2 mmol) and this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the zinc suspension.
-
The reaction mixture is gently heated or sonicated to initiate the reaction.
-
After initiation, the reaction is stirred at room temperature or gentle reflux until the starting materials are consumed (monitored by TLC).
-
The reaction is cooled to 0 °C and quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification by flash column chromatography on silica gel affords the desired β-hydroxy-α-(trifluoromethyl) ester.
Conclusion
This compound is a highly valuable and practical building block for the synthesis of a wide array of fluorinated molecules. Its stability and ease of handling make it a superior alternative to gaseous trifluoroacetaldehyde. The protocols outlined in this document for key transformations such as aldol, Wittig, Grignard, and Reformatsky reactions provide a solid foundation for researchers to incorporate this versatile reagent into their synthetic strategies for the development of novel pharmaceuticals and agrochemicals.
References
- 1. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Trifluoroacetaldehyde Methyl Hemiacetal in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetaldehyde (B10831) methyl hemiacetal serves as a key reagent in medicinal chemistry, providing a stable and convenient source of the trifluoroacetaldehyde moiety. The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in drug design to enhance the pharmacological profile of lead compounds. The unique properties of the CF₃ group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly improve the potency, bioavailability, and pharmacokinetics of drug candidates.[1][2]
These application notes provide detailed protocols and illustrative data for the use of trifluoroacetaldehyde methyl hemiacetal in the synthesis of key intermediates for drug discovery.
Application Note 1: Synthesis of α-Trifluoromethyl Alcohols
The introduction of a trifluoromethyl carbinol moiety is a critical step in the synthesis of many biologically active molecules. This compound provides a practical alternative to the gaseous and difficult-to-handle trifluoroacetaldehyde for this transformation. The reaction proceeds via the in-situ generation of trifluoroacetaldehyde, which then undergoes nucleophilic attack by organometallic reagents.
Experimental Protocol: Grignard Reaction with this compound
This protocol describes a general procedure for the synthesis of α-trifluoromethyl alcohols via the Grignard reaction.
Materials:
-
This compound
-
Aryl or alkyl magnesium bromide (Grignard reagent), 1.0 M in THF
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous diethyl ether (5 mL per mmol of hemiacetal).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise from a dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-trifluoromethyl alcohol.
Data Presentation: Synthesis of α-Trifluoromethyl Alcohols
The following table summarizes representative yields for the synthesis of various α-trifluoromethyl alcohols using the described protocol.
| Entry | Grignard Reagent (Ar/R-MgBr) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | 2,2,2-Trifluoro-1-phenylethanol | 2 | 85 |
| 2 | 4-Methoxyphenylmagnesium bromide | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol | 2.5 | 82 |
| 3 | 2-Thienylmagnesium bromide | 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol | 2 | 78 |
| 4 | Cyclohexylmagnesium bromide | 1-Cyclohexyl-2,2,2-trifluoroethanol | 3 | 75 |
Note: The data presented are illustrative and based on typical outcomes for such reactions.
Experimental Workflow Diagram
References
Application Notes and Protocols: Trifluoroacetaldehyde Methyl Hemiacetal in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of trifluoroacetaldehyde (B10831) methyl hemiacetal as a key reagent for the introduction of the trifluoromethyl (CF₃) group in the synthesis of pharmaceutical intermediates. The incorporation of a CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Trifluoroacetaldehyde methyl hemiacetal serves as a stable and convenient precursor to the volatile trifluoroacetaldehyde gas, making it a valuable tool in medicinal chemistry.[2][3]
Introduction to this compound
This compound, also known as 2,2,2-trifluoro-1-methoxyethanol, is a colorless liquid that provides a practical solution for handling the otherwise gaseous and unstable trifluoroacetaldehyde.[2] Its utility lies in its ability to generate trifluoroacetaldehyde in situ or to react directly with a variety of nucleophiles to form trifluoromethylated building blocks crucial for drug discovery and development.[2][4] This reagent is instrumental in the synthesis of α-trifluoromethylated alcohols and amines, which are key structural motifs in many bioactive molecules.[4][5]
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 431-46-9 | [3][4] |
| Molecular Formula | C₃H₅F₃O₂ | [3][4] |
| Molecular Weight | 130.07 g/mol | [4] |
| Boiling Point | 98 °C | [1] |
| Density | ~1.35 g/cm³ | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is a versatile reagent employed in several key transformations for the synthesis of pharmaceutical intermediates.
Synthesis of Trifluoromethylated Amino Alcohols
A fundamental application is the synthesis of β-amino-α-trifluoromethyl alcohols, which are important chiral building blocks. The reaction typically involves the condensation of trifluoroacetaldehyde (generated in situ from the hemiacetal) with an amine to form a trifluoromethylated imine, which is then reacted with a nucleophile or reduced.
Logical Workflow for Trifluoromethylated Amino Alcohol Synthesis:
References
Application Notes and Protocols: Regioselective Substitution Reactions with Trifluoroacetaldehyde Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for regioselective substitution reactions involving trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE). TFAE is a versatile and stable precursor to the volatile and reactive trifluoroacetaldehyde, making it a valuable reagent in the synthesis of trifluoromethyl-containing compounds, which are of significant interest in medicinal chemistry and drug development.[1][2]
Introduction
Trifluoroacetaldehyde ethyl hemiacetetal serves as a key building block for the introduction of the trifluoromethyl group, a moiety known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines key regioselective reactions of TFAE, including Friedel-Crafts alkylation of electron-rich aromatics, aldol (B89426) reactions with ketones, and reactions with enamines and imines to produce valuable synthetic intermediates.
Regioselective Friedel-Crafts Alkylation of Indoles
The Friedel-Crafts alkylation of indoles with trifluoroacetaldehyde ethyl hemiacetal provides a direct route to 3-substituted (1-hydroxy-2,2,2-trifluoroethyl)indoles, which are precursors to trifluoromethylated analogues of tryptophan and other biologically active indole (B1671886) derivatives. The regioselectivity of this reaction is controlled by the inherent nucleophilicity of the C3 position of the indole ring.
Experimental Protocol: Lewis Acid Catalyzed Friedel-Crafts Reaction of Indole with TFAE
This protocol describes the synthesis of 1-(indol-3-yl)-2,2,2-trifluoroethanol.
Materials:
-
Indole
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAE)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of indole (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add trifluoroacetaldehyde ethyl hemiacetal (1.2 mmol).
-
Slowly add boron trifluoride diethyl etherate (1.1 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1-(indol-3-yl)-2,2,2-trifluoroethanol.
Data Presentation: Friedel-Crafts Alkylation of Indoles
| Entry | Indole Derivative | Lewis Acid | Solvent | Yield (%) | Reference |
| 1 | Indole | BF₃·Et₂O | CH₂Cl₂ | 85 | [3] |
| 2 | 2-Methylindole | BF₃·Et₂O | CH₂Cl₂ | 82 | [3] |
| 3 | 5-Methoxyindole | ZnI₂ | CH₂Cl₂ | 78 | [2] |
Organocatalytic Asymmetric Aldol Reaction
The direct asymmetric aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones, catalyzed by chiral organocatalysts, provides access to enantioenriched β-hydroxy-β-trifluoromethyl ketones. These products are valuable chiral building blocks for the synthesis of various pharmaceuticals.
Experimental Protocol: Asymmetric Aldol Reaction of Acetophenone (B1666503) with TFAE
This protocol details the synthesis of (R)-4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one.
Materials:
-
Acetophenone
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAE)
-
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a mixture of acetophenone (0.5 mmol) and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol, 20 mol%) in 1,2-dichloroethane (2.0 mL) at room temperature, add trifluoroacetaldehyde ethyl hemiacetal (0.75 mmol).
-
Stir the reaction mixture at 40 °C for 24-48 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Asymmetric Aldol Reaction
| Entry | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | 20 | DCE | 88 | 90 | [4] |
| 2 | 4'-Methoxyacetophenone | 20 | DCE | 92 | 88 | [4] |
| 3 | 4'-Chloroacetophenone | 20 | DCE | 85 | 92 | [4] |
Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines
The reaction of enamines with trifluoroacetaldehyde ethyl hemiacetal provides a facile and high-yielding route to β-hydroxy-β-trifluoromethyl ketones. This method offers a valuable alternative to traditional aldol reactions.
Experimental Protocol: Reaction of an Enamine with TFAE
This protocol describes the synthesis of 4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one (B74787) from the morpholine (B109124) enamine of acetophenone.
Materials:
-
1-Morpholino-1-phenylethene (enamine of acetophenone)
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAE)
-
Tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1-morpholino-1-phenylethene (1.0 mmol) in tetrahydrofuran (10 mL) at 0 °C, add trifluoroacetaldehyde ethyl hemiacetal (1.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and add 1 M HCl (10 mL). Stir vigorously for 1 hour to effect hydrolysis of the intermediate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) followed by brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation: Synthesis from Enamines
| Entry | Enamine derived from | Yield (%) | Reference |
| 1 | Acetophenone | 95 | [5] |
| 2 | Propiophenone | 92 | [6] |
| 3 | Cyclohexanone | 88 | [6] |
Visualizations
Logical Workflow for Synthesis Selection
Caption: Decision tree for selecting the appropriate synthetic method.
Experimental Workflow for Friedel-Crafts Alkylation
Caption: General experimental workflow for Friedel-Crafts alkylation.
Signaling Pathway Analogy for Catalysis
Caption: Simplified catalytic cycle for the organocatalytic aldol reaction.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Trifluoroacetaldehyde Methyl Hemiacetal as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetaldehyde (B10831) methyl hemiacetal, also known as 2,2,2-trifluoro-1-methoxyethanol, is a fluorinated organic compound with growing interest in synthetic chemistry.[1][2] While it is widely recognized as a stable and convenient source of the highly reactive trifluoroacetaldehyde gas, its application as a specialized solvent for organic reactions is an emerging area of investigation.[3] This document provides an overview of its properties, potential applications as a solvent, and detailed protocols for its use in specific organic transformations.
The unique physicochemical properties of trifluoroacetaldehyde methyl hemiacetal, stemming from the presence of the trifluoromethyl group, suggest its potential to influence reaction rates, selectivity, and solubility of reagents and catalysts. Its polar nature and ability to act as a hydrogen bond donor make it a potentially valuable medium for a range of chemical reactions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its consideration as a solvent in organic synthesis, influencing factors such as reaction temperature, solubility of reactants, and post-reaction work-up procedures.
| Property | Value | Reference |
| CAS Number | 431-46-9 | [2][3] |
| Molecular Formula | C₃H₅F₃O₂ | [2] |
| Molecular Weight | 130.07 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 96-96.5 °C (at 729 Torr) | [4] |
| Density | 1.36 g/cm³ | [4] |
| Flash Point | 42 °C | [4] |
| Refractive Index | 1.33 | [4] |
| Solubility | Soluble in water (with hydrolysis), THF, diethyl ether, CH₂Cl₂, MeOH, and other organic solvents. | [1] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed and may cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry place away from ignition sources.
Logical Workflow for Solvent Application
The decision to employ this compound as a solvent should be based on a careful consideration of the reaction requirements and the properties of the solvent. The following diagram illustrates a logical workflow for its application.
References
Application Notes & Protocols: Stereoselective Synthesis Using Trifluoroacetaldehyde Hemiacetal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry, significantly enhancing properties such as metabolic stability, bioavailability, and binding affinity.[1][2] Trifluoroacetaldehyde (B10831) hemiacetals and their derivatives have emerged as versatile and powerful building blocks for the stereoselective synthesis of trifluoromethyl-containing compounds.[3][4] These reagents offer a safer and more convenient alternative to gaseous trifluoroacetaldehyde, enabling a wide range of stereoselective transformations for the synthesis of chiral α-trifluoromethyl alcohols and amines, which are key intermediates in the development of novel pharmaceuticals and agrochemicals.[1][5]
This document provides detailed application notes and experimental protocols for key stereoselective reactions involving trifluoroacetaldehyde hemiacetal derivatives, focusing on practical methodologies for laboratory synthesis.
Core Applications: Stereoselective Transformations
Trifluoroacetaldehyde ethyl hemiacetal (TFAE) is a primary reagent in this class, participating in a variety of stereoselective reactions.[3][4]
Asymmetric Aldol (B89426) Reactions
Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with ketones provide a direct route to chiral β-hydroxy-β-trifluoromethyl ketones. These products are valuable precursors for the synthesis of more complex chiral molecules.
A notable example is the reaction of TFAE with aromatic methyl ketones catalyzed by (S)-5-(pyrrolidin-2-yl)-1H-tetrazole. This reaction proceeds smoothly to produce (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones in high yields and with good enantioselectivity.[6]
Workflow for Asymmetric Aldol Reaction
Caption: Workflow for the organocatalytic asymmetric aldol reaction.
Table 1: Organocatalytic Asymmetric Aldol Reaction of TFAE with Aromatic Methyl Ketones [6]
| Entry | Aromatic Ketone | Yield (%) | ee (%) |
| 1 | Acetophenone | 85 | 88 |
| 2 | 4'-Methoxyacetophenone | 92 | 90 |
| 3 | 4'-Chloroacetophenone | 81 | 85 |
| 4 | 4'-Nitroacetophenone | 75 | 82 |
| 5 | 2'-Methoxyacetophenone | 88 | 89 |
Diastereoselective Synthesis with Chiral Imines
The reaction of trifluoroacetaldehyde ethyl hemiacetal with chiral imines, derived from ketones and chiral amines, provides an effective method for the asymmetric synthesis of β-hydroxy-β-trifluoromethyl ketones.[7] This approach leverages the chirality of the imine to control the stereochemical outcome of the reaction. The resulting products can be obtained with good diastereoselectivity and enantioselectivity after hydrolysis of the imine.[7]
Logical Relationship in Chiral Imine-based Synthesis
Caption: Logical flow of the diastereoselective synthesis.
Table 2: Asymmetric Synthesis of β-Hydroxy-β-trifluoromethyl Ketones via Chiral Imines [7]
| Entry | Ketone | Chiral Amine | Solvent | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethylamine | Hexane (B92381) | 62 | 80 |
| 2 | Acetophenone | (R)-1-Phenylethylamine | Toluene | 58 | 75 |
| 3 | 4'-Methylacetophenone | (R)-1-Phenylethylamine | Hexane | 65 | 82 |
| 4 | Propiophenone | (R)-1-Phenylethylamine | Hexane | 55 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Asymmetric Aldol Reaction of TFAE with Aromatic Methyl Ketones[6]
-
Reaction Setup: To a solution of the aromatic methyl ketone (0.5 mmol) in dichloroethane (2 mL) is added (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (10 mol%).
-
Addition of TFAE: Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (0.75 mmol) is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at 40 °C for the time specified in the literature for the specific substrate.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the desired (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanone.
-
Characterization: The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: General Procedure for the Asymmetric Synthesis of β-Hydroxy-β-trifluoromethyl Ketones using Chiral Imines[7]
-
Imine Formation: The chiral imine is prepared by reacting the corresponding ketone with (R)-1-phenylethylamine according to standard procedures.
-
Reaction Setup: To a solution of the chiral imine (0.5 mmol) in hexane (2 mL) is added trifluoroacetaldehyde ethyl hemiacetal (TFAE) (0.5 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 7 hours.
-
Monitoring: The reaction is monitored by TLC.
-
Hydrolysis: After completion of the reaction, the mixture is treated with 1N HCl and stirred for 1 hour to hydrolyze the imine.
-
Work-up: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the β-hydroxy-β-trifluoromethyl ketone.
-
Characterization: The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
Trifluoroacetaldehyde hemiacetal derivatives are invaluable reagents for the stereoselective synthesis of trifluoromethylated compounds. The protocols and data presented herein demonstrate their utility in organocatalytic asymmetric aldol reactions and diastereoselective additions to chiral imines. These methods provide reliable and efficient pathways to valuable chiral building blocks for drug discovery and development. The continued exploration of these reagents is expected to yield even more powerful synthetic methodologies in the future.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for...: Ingenta Connect [ingentaconnect.com]
- 6. Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones via the first example of the in situ generation of trifluoro-acetaldehyde and its successive asymmetric carbon–carbon bond formation reaction with chiral imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Trifluoromethylated Compounds using Trifluoroacetaldehyde Methyl Hemiacetal
Introduction
Trifluoroacetaldehyde methyl hemiacetal serves as a key reagent in the synthesis of trifluoromethyl-containing molecules, which are of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group can substantially enhance the pharmacological properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to target proteins. While direct synthesis of many commercial chemotherapeutic agents from this specific hemiacetal is not the most common route, it is an invaluable tool for creating novel trifluoromethylated building blocks and drug analogs. These intermediates, such as trifluoromethylated amino acids and heterocycles, are crucial for the development of next-generation targeted therapies.
This document provides a detailed protocol for a representative synthesis of a trifluoromethylated building block relevant to cancer drug discovery, utilizing this compound.
Key Applications in Drug Discovery
The trifluoromethyl group is a common feature in a variety of therapeutic agents, including those used in oncology. Its electron-withdrawing nature and steric bulk can modulate a molecule's interaction with biological targets. The use of this compound allows for the introduction of the CH(OH)CF3 or related moieties, which can be further functionalized. This approach is particularly useful in the synthesis of:
-
Trifluoromethylated Amino Acids: These non-natural amino acids can be incorporated into peptides or used as chiral synthons to create potent enzyme inhibitors.
-
Heterocyclic Compounds: Many kinase inhibitors and other targeted therapies are based on heterocyclic scaffolds. The addition of a CF3 group can improve their selectivity and pharmacokinetic profile.
-
Chiral Alcohols: The trifluoromethyl group can influence the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds that are often required for effective and safe medicines.
Synthesis of a Trifluoromethylated Phenylalanine Analog
This section details the synthesis of a trifluoromethylated phenylalanine analog, a valuable building block for creating novel peptide-based therapeutics or small molecule inhibitors. The protocol is based on the Strecker synthesis, a well-established method for producing amino acids.
Quantitative Data Summary
The following table summarizes the typical yields and purity obtained for the two-step synthesis of N-Benzoyl-3-(4-methoxyphenyl)-4,4,4-trifluoro-3-hydroxy-2-aminobutanoic acid, a protected analog of trifluoromethylated phenylalanine.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| 1. Formation of Trifluoromethylated Aldimine | p-Anisaldehyde | This compound | Intermediate Aldimine | ~95 | >98 |
| 2. Strecker Reaction with Benzoyl Cyanide | Intermediate Aldimine | Benzoyl Cyanide | N-Benzoyl-3-(4-methoxyphenyl)-4,4,4-trifluoro-3-hydroxy-2-aminobutanoic acid | ~80-85 | >99 (after crystallization) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a protected trifluoromethylated phenylalanine analog.
Detailed Experimental Protocol
Materials and Reagents:
-
p-Anisaldehyde
-
This compound
-
Ammonia (B1221849) (gas)
-
Benzoyl cyanide
-
Toluene (B28343) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO4)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).
Step 1: Synthesis of the Intermediate Trifluoromethylated Aldimine
-
To a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add p-Anisaldehyde (1.0 eq) and this compound (1.1 eq).
-
Dissolve the starting materials in anhydrous toluene (100 mL).
-
Bubble ammonia gas through the solution for 15-20 minutes while stirring. The reaction mixture will typically turn cloudy.
-
Seal the flask and continue to stir the reaction mixture at room temperature for 12 hours.
-
After 12 hours, filter the reaction mixture to remove any solid precipitate.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate aldimine as an oil. This intermediate is often used in the next step without further purification.
Step 2: Strecker Synthesis of the Protected Amino Acid
-
Dissolve the crude aldimine from Step 1 in anhydrous dichloromethane (80 mL) in a round-bottom flask under an inert atmosphere.
-
To this solution, add benzoyl cyanide (1.2 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a mixture of ethyl acetate and hexanes to yield the final product, N-Benzoyl-3-(4-methoxyphenyl)-4,4,4-trifluoro-3-hydroxy-2-aminobutanoic acid, as a white solid.
Relevance to Chemotherapy: Targeting Signaling Pathways
The synthesized trifluoromethylated amino acid analog can be used to build inhibitors of key signaling pathways that are often dysregulated in cancer. For instance, many peptide-based inhibitors target protein-protein interactions or the active sites of enzymes like proteases or kinases. The diagram below illustrates a simplified signaling cascade that is a common target in cancer therapy, such as the MAPK/ERK pathway, where such inhibitors could potentially act.
Caption: Simplified MAPK/ERK signaling pathway, a common target for cancer therapeutics.
This compound is a versatile and effective reagent for introducing the trifluoromethyl group into organic molecules. The protocol provided demonstrates a reliable method for synthesizing a protected trifluoromethylated amino acid, a high-value building block for the discovery and development of novel chemotherapeutic agents. The ability to create such analogs allows researchers to systematically explore the impact of trifluoromethylation on drug efficacy, selectivity, and pharmacokinetics, ultimately contributing to the design of more effective cancer therapies. Researchers are encouraged to adapt this general protocol to their specific synthetic targets.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Trifluoroacetaldehyde Methyl Hemiacetal
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoroacetaldehyde (B10831) methyl hemiacetal. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetaldehyde methyl hemiacetal and why is it used?
This compound is a stable, liquid reagent that serves as a convenient precursor for the highly reactive and gaseous trifluoroacetaldehyde.[1][2] Its ease of handling makes it a preferred choice for introducing the trifluoromethyl group in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.[3][4]
Q2: My reaction with this compound is giving low yields. What are the most common causes?
Low yields can stem from several factors. The most common issues include:
-
Presence of Moisture: this compound can be sensitive to water, which can lead to the formation of the unreactive hydrate (B1144303) and other side products.[5]
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of the hemiacetal and intermediates. Reactions are often conducted within a range of -10°C to 50°C.[6]
-
Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and the reaction pathway. Protic or aprotic solvents may be used depending on the specific reaction.
-
Inappropriate Catalyst or Promoter: Many reactions involving this hemiacetal require a catalyst, such as an acid or a base, to proceed efficiently. The choice and concentration of the catalyst are critical.
-
Reagent Purity and Stability: Ensure the this compound is of high purity and has been stored correctly, typically under an inert atmosphere and at a cool temperature, to prevent degradation.
Q3: How can I tell if my this compound has degraded?
Degradation may not always be visually apparent. However, signs of potential degradation include a change in color or the presence of solid precipitates. The most reliable method to assess purity is through analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If degradation is suspected, it is recommended to use a fresh bottle of the reagent.
Q4: What are some common side reactions to be aware of?
Depending on the reaction conditions and substrates, potential side reactions include the formation of trifluoroacetaldehyde hydrate in the presence of water, or self-condensation of the aldehyde. Careful control of reaction parameters is key to minimizing these unwanted pathways.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can often be resolved by systematically evaluating the reaction setup and conditions.
Troubleshooting Workflow:
Troubleshooting Low Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Reagent Degradation | Use a fresh bottle of this compound. Verify purity via GC or NMR if possible. | The hemiacetal can degrade over time, especially if not stored properly, leading to reduced reactivity. |
| Presence of Moisture | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). | Water can react with the hemiacetal to form the less reactive trifluoroacetaldehyde hydrate.[5] |
| Suboptimal Temperature | Vary the reaction temperature. Start at room temperature, then try cooling (e.g., 0°C) or gentle heating (e.g., 40-50°C).[6] | The equilibrium between the hemiacetal and the free aldehyde is temperature-dependent. Some reactions require thermal energy to proceed at a reasonable rate. |
| Incorrect Solvent | If the reaction is sluggish, try a different solvent. Consider both polar and non-polar aprotic solvents. For some reactions, protic solvents like methanol (B129727) can be effective. | Solvent polarity and coordinating ability can significantly influence reaction rates and equilibria. |
| Inactive Catalyst/Promoter | Use a fresh batch of the catalyst or promoter. If using a base or acid, ensure it has not been neutralized by atmospheric CO₂ or moisture. | Catalysts are essential for activating the hemiacetal in many reactions. Their activity can diminish with age or improper storage. |
Issue 2: Formation of Multiple Products / Low Selectivity
The formation of multiple products can be due to side reactions or lack of stereo- or regioselectivity.
Troubleshooting Workflow:
Troubleshooting Poor Selectivity
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. Running the reaction at 0°C or even lower temperatures can improve selectivity. | Higher temperatures can provide enough energy to overcome activation barriers for multiple reaction pathways, leading to a mixture of products. |
| Incorrect Catalyst Concentration | Vary the catalyst loading. Both too much and too little catalyst can sometimes lead to side reactions. | The optimal catalyst concentration is crucial for promoting the desired reaction pathway while minimizing undesired ones. |
| Stoichiometry of Reactants | Adjust the molar ratio of the reactants. For example, using a slight excess of one reactant might favor the formation of the desired product. | The relative concentrations of reactants can influence the predominant reaction pathway, especially in competitive reactions. |
| Rate of Reagent Addition | Add the this compound dropwise to the reaction mixture, especially if the reaction is exothermic. | Slow addition can help to control the reaction temperature and maintain a low concentration of the reactive aldehyde, which can suppress side reactions. |
Data Presentation: Reaction Yields with Trifluoroacetaldehyde Hemiacetals
The following tables summarize reported yields for common reactions involving trifluoroacetaldehyde hemiacetals. Note that some data is for the ethyl hemiacetal, which generally exhibits similar reactivity to the methyl hemiacetal.
Table 1: Friedel-Crafts Reaction of Indoles with this compound
| Catalyst | Yield | Enantioselectivity (ee) | Reference |
| Hydroquinine (B45883) | Almost Quantitative | Up to 75% | [7][8] |
Table 2: Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal with Various Nucleophiles
| Nucleophile | Product Type | Yield | Reference |
| p-Toluidine | o-Substituted Amine | 66% | [3] |
| Thiophene | Substituted Thiophene | 82% (with excess hemiacetal) | [3] |
| Benzene | bis(1-phenyl-2,2,2-trifluoroethyl)amine | 93% | [3] |
| Phenol | 1-(4-hydroxyphenyl)-2,2,2-trifluoroethyl alcohol | 51% | [3] |
Experimental Protocols
Protocol 1: Enantioselective Friedel-Crafts Reaction of Indole (B1671886) with this compound
This protocol is adapted from the work of Borkin, et al.[7][8]
Materials:
-
Indole
-
This compound
-
Hydroquinine (catalyst)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add indole and the hydroquinine catalyst.
-
Add anhydrous solvent and stir the mixture until all solids are dissolved.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Pictet-Spengler Reaction with Tryptamine (B22526)
This is a general protocol that can be adapted for use with this compound.
Materials:
-
Tryptamine derivative
-
This compound
-
Acid catalyst (e.g., trifluoroacetic acid - TFA)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the tryptamine derivative in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add this compound to the solution.
-
Add the acid catalyst (e.g., TFA) dropwise.
-
Stir the reaction mixture at the desired temperature (start with room temperature). The reaction may require heating to proceed.[9][10]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Pictet-Spengler Reaction Mechanism:
Pictet-Spengler Reaction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 431-46-9: this compound [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective Friedel-Crafts reaction of indoles with trifluoroacetaldehyde catalyzed by Cinchona alkaloids. | Semantic Scholar [semanticscholar.org]
- 9. Pictet-Spengler_reaction [chemeurope.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Trifluoroacetaldehyde Methyl Hemiacetal
Welcome to the technical support center for the synthesis of trifluoroacetaldehyde (B10831) methyl hemiacetal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing trifluoroacetaldehyde methyl hemiacetal?
A1: The most prevalent laboratory method involves the reduction of an ester of trifluoroacetic acid, such as ethyl trifluoroacetate (B77799), with a reducing agent like sodium borohydride (B1222165) in a solution containing methanol (B129727). The methanol acts as both a solvent and a reactant to form the methyl hemiacetal.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions include:
-
Over-reduction: The trifluoroacetaldehyde intermediate can be further reduced to form 2,2,2-trifluoroethanol.
-
Polymerization: Trifluoroacetaldehyde is prone to polymerization, forming a solid or waxy byproduct.
-
Hydrate (B1144303) Formation: If water is present in the reaction mixture, trifluoroacetaldehyde hydrate can be formed as a byproduct.
Q3: How can I minimize the formation of 2,2,2-trifluoroethanol?
A3: To reduce the formation of the over-reduction product, it is crucial to control the reaction temperature, typically keeping it low (e.g., 0-10 °C), and to carefully manage the stoichiometry of the reducing agent. Using a less reactive hydride source or controlling the addition rate of sodium borohydride can also improve selectivity.
Q4: What should I do if a solid polymer forms during the reaction?
A4: The formation of a polymer indicates the presence of free trifluoroacetaldehyde. To address this, it is best to generate the trifluoroacetaldehyde in situ and have it react immediately with methanol to form the more stable hemiacetal. If a significant amount of polymer has already formed, it can sometimes be depolymerized by heating, though this can be challenging to control and may lead to decomposition.
Q5: How can I purify the final product?
A5: Fractional distillation is the most common method for purifying this compound.[1] Due to the close boiling points of the hemiacetal, methanol, and potential byproducts like 2,2,2-trifluoroethanol, a distillation column with good theoretical plate count is recommended for effective separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired hemiacetal | 1. Inactive reducing agent. 2. Reaction temperature too high, favoring over-reduction. 3. Insufficient methanol present. 4. Presence of excessive water leading to hydrate formation. | 1. Use fresh, dry sodium borohydride. 2. Maintain a low reaction temperature (e.g., 0-10 °C). 3. Use methanol as the primary solvent or ensure a sufficient molar excess. 4. Use anhydrous solvents and reagents. |
| Significant formation of 2,2,2-trifluoroethanol | 1. Excess of reducing agent. 2. Reaction temperature too high. 3. Prolonged reaction time. | 1. Carefully control the stoichiometry of sodium borohydride. 2. Maintain a low and consistent reaction temperature. 3. Monitor the reaction progress (e.g., by GC-MS) and quench the reaction upon completion. |
| Formation of a white precipitate (polymer) | 1. Localized high concentration of trifluoroacetaldehyde. 2. Insufficient methanol to trap the aldehyde as the hemiacetal. 3. Reaction temperature too low, slowing the hemiacetal formation. | 1. Ensure efficient stirring and slow addition of the reducing agent. 2. Use a sufficient excess of methanol. 3. While low temperatures are generally favored, ensure the reaction is not so cold that the rate of hemiacetal formation is significantly hindered. |
| Difficulty in purifying the product by distillation | 1. Co-distillation with methanol or 2,2,2-trifluoroethanol. 2. Thermal decomposition of the hemiacetal at high temperatures. | 1. Use a fractional distillation column with a high number of theoretical plates. 2. Consider vacuum distillation to lower the boiling point and minimize thermal stress on the product. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of trifluoroacetaldehyde hydrate.
Materials:
-
Ethyl trifluoroacetate
-
Sodium borohydride
-
Anhydrous methanol
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (concentrated)
-
Sodium chloride
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl trifluoroacetate in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Prepare a solution of sodium borohydride in anhydrous methanol.
-
Slowly add the sodium borohydride solution to the ethyl trifluoroacetate solution via the dropping funnel, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, let the reaction stir for an additional 30 minutes at 0 °C.
-
Monitor the reaction progress by GC-MS to ensure the consumption of the starting material and minimize the formation of 2,2,2-trifluoroethanol.
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of concentrated hydrochloric acid until the pH is acidic (pH ~2-3).
-
Add solid sodium chloride to the mixture to saturate the aqueous layer.
-
Separate the organic layer and extract the aqueous layer with THF.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Data Presentation
Table 1: Spectroscopic Data for Product Identification
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Absorptions (cm-1) |
| This compound | ~3.5 (s, 3H, OCH3), ~5.0 (q, 1H, CH), ~5.5 (br s, 1H, OH) | ~55 (OCH3), ~85 (q, CHOH), ~124 (q, CF3) | ~3400 (O-H stretch), ~2950 (C-H stretch), ~1100-1300 (C-F stretch) |
| 2,2,2-Trifluoroethanol | ~3.9 (q, 2H, CH2), ~2.5 (t, 1H, OH) | ~60 (q, CH2), ~124 (q, CF3) | ~3400 (O-H stretch), ~2950 (C-H stretch), ~1100-1300 (C-F stretch) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Preventing decomposition of Trifluoroacetaldehyde methyl hemiacetal during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of trifluoroacetaldehyde (B10831) methyl hemiacetal in chemical reactions. Our goal is to help you prevent its decomposition and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetaldehyde methyl hemiacetal and why is it used?
A1: this compound (CF₃CH(OH)OCH₃) is a stable, liquid precursor to the highly reactive and gaseous trifluoroacetaldehyde (CF₃CHO)[1][2]. It serves as a convenient and safer alternative for introducing the trifluoromethyl group into molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance properties like metabolic stability and bioavailability.
Q2: What are the main causes of this compound decomposition during a reaction?
A2: The primary causes of decomposition are exposure to strong acids, strong oxidizing agents, and high temperatures[3]. Hemiacetals exist in equilibrium with their corresponding aldehyde and alcohol. This equilibrium can be shifted towards the aldehyde under certain conditions, particularly with acid catalysis, which can lead to unwanted side reactions or loss of the reagent.
Q3: How can I minimize decomposition when running a reaction with this compound?
A3: To minimize decomposition, consider the following:
-
pH Control: Avoid strongly acidic conditions. If an acid catalyst is necessary, use a mild or catalytic amount.
-
Temperature Management: Perform reactions at the lowest effective temperature. For instance, many successful aldol (B89426) reactions using the ethyl hemiacetal analog are conducted at room temperature or 40°C.
-
Inert Atmosphere: While stable in air for general handling, using an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation, especially if other sensitive reagents are present.
-
Anhydrous Conditions: The presence of water can facilitate hydrolysis back to the aldehyde. Using anhydrous solvents and reagents is recommended.
Q4: What are the recommended storage conditions for this compound?
A4: While some sources suggest storage at ambient temperatures, it is best practice to store this compound in a tightly sealed container in a cool, dry place, often refrigerated (2-8°C), and under an inert atmosphere like nitrogen to ensure long-term stability.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Decomposition of Hemiacetal | - Monitor the reaction for the formation of trifluoroacetaldehyde byproducts. - Re-evaluate the reaction's pH; if acidic, consider using a weaker acid or a buffer. - Run the reaction at a lower temperature. |
| Inactive Reagents | - Ensure all reagents, especially organometallics or bases, are fresh and active. - Verify the purity of the this compound. |
| Sub-optimal Reaction Conditions | - Systematically vary the solvent, temperature, and reaction time. - Increase the equivalents of the hemiacetal if decomposition is suspected. |
Formation of Unwanted Side Products
| Potential Cause | Troubleshooting Steps |
| Self-condensation of Trifluoroacetaldehyde | - This can occur if the hemiacetal decomposes to the free aldehyde. - Add the hemiacetal slowly to the reaction mixture to maintain a low concentration of the free aldehyde. - Ensure the reaction temperature is not too high. |
| Reaction with Solvent | - Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents if using strong bases. |
| Oxidation of Trifluoroacetaldehyde | - If the reaction is not an oxidation, perform it under an inert atmosphere (N₂ or Ar) to prevent the aldehyde from oxidizing to trifluoroacetic acid. |
Experimental Protocols
General Protocol for Aldol Reaction
This protocol is adapted from successful reactions with the analogous trifluoroacetaldehyde ethyl hemiacetal and can be used as a starting point.
-
Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the ketone (1.0 equiv.) in an anhydrous solvent (e.g., dichloroethane).
-
Addition of Catalysts: Add the amine catalyst (e.g., (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, 0.1 equiv.) and an acid co-catalyst (e.g., acetic acid, 0.1 equiv.).
-
Addition of Hemiacetal: Add this compound (1.2-1.5 equiv.) to the mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 40°C) and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Wittig Reaction
This protocol involves the in situ generation of trifluoroacetaldehyde.
-
Ylide Formation: In a two-necked flask under an inert atmosphere, prepare the phosphonium (B103445) ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH) in an anhydrous solvent (e.g., THF).
-
Generation of Aldehyde: In a separate flask, a method to gently generate trifluoroacetaldehyde from the hemiacetal would be employed immediately before use. Caution: Trifluoroacetaldehyde is a gas and should be handled in a well-ventilated fume hood.
-
Wittig Reaction: Introduce the gaseous trifluoroacetaldehyde into the flask containing the ylide at a low temperature (e.g., -78°C).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Purification: After work-up, the desired alkene product is typically purified by column chromatography to remove the triphenylphosphine (B44618) oxide byproduct.
Visual Guides
Decomposition Pathway of this compound
Caption: Equilibrium and decomposition of the hemiacetal.
General Experimental Workflow
Caption: A typical reaction workflow using the hemiacetal.
References
Technical Support Center: Optimizing Catalyst Choice for Trifluoroacetaldehyde Methyl Hemiacetal Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoroacetaldehyde (B10831) methyl hemiacetal. The content is designed to directly address specific issues encountered during experiments, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to help you navigate your reactions effectively.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in reactions involving trifluoroacetaldehyde methyl hemiacetal often stem from the equilibrium nature of hemiacetal chemistry. The hemiacetal is in equilibrium with the free trifluoroacetaldehyde, and driving the reaction forward is key. Here are common causes and solutions:
-
Equilibrium Position: The reaction may not be driven to completion.
-
Solution: Use an excess of one of the reactants to shift the equilibrium towards the product side. If the reaction produces a small molecule byproduct like water (e.g., in acetal (B89532) formation), its removal using a Dean-Stark trap or a drying agent can significantly improve the yield.[1][2]
-
-
Catalyst Inactivity: The chosen catalyst may not be optimal or may have degraded.
-
Solution: Screen a variety of catalysts. For aldol (B89426) reactions, consider organocatalysts like proline derivatives or cinchona alkaloids.[3][4] For reductions, ruthenium-based catalysts are often effective.[5] Ensure your catalyst is pure and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
-
Substrate Decomposition: Trifluoroacetaldehyde is volatile and can be unstable. While the methyl hemiacetal is more stable, it can still decompose under harsh conditions.[6][7]
-
Solution: Perform the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or NMR to avoid prolonged reaction times that can lead to decomposition.
-
-
Incorrect Stoichiometry: Inaccurate measurement of the hemiacetal, which can sometimes contain residual methanol (B129727), can affect the reaction stoichiometry.[8][9][10]
-
Solution: Use high-purity hemiacetal. If using a commercial solution containing methanol, account for the solvent in your molar calculations.
-
Q2: I am observing poor enantioselectivity in my asymmetric reaction. How can I improve it?
A2: Achieving high enantioselectivity depends critically on the catalyst and reaction conditions.
-
Suboptimal Catalyst Choice: The chiral catalyst may not be well-suited for the specific substrate.
-
Solution: Screen a range of chiral catalysts. For aldol-type reactions, organocatalysts such as (S)-5-(pyrrolidin-2-yl)-1H-tetrazole have shown good enantioselectivity.[4] The structure of the catalyst can have a significant impact on the stereochemical outcome.
-
-
Incorrect Solvent: The solvent can play a crucial role in the organization of the transition state.
-
Solution: Experiment with different solvents. For the organocatalytic aldol reaction of trifluoroacetaldehyde ethyl hemiacetal, dichloroethane has been used successfully.[4]
-
-
Temperature Effects: Temperature can influence the flexibility of the catalyst-substrate complex.
-
Solution: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.
-
-
Water Contamination: Traces of water can interfere with the catalytic cycle.
-
Solution: Ensure all reagents and solvents are anhydrous, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: In my acid-catalyzed reaction to form an acetal, I am seeing byproducts. What are they and how can I minimize them?
A3: Acid-catalyzed reactions of hemiacetals can lead to several byproducts.
-
Formation of Ethers: The alcohol used for acetal formation can react with itself or other species in the presence of a strong acid.
-
Polymerization: Aldehydes can be prone to polymerization under acidic conditions.
-
Side reactions involving the trifluoromethyl group: The strong electron-withdrawing nature of the CF3 group can influence reactivity.
Solutions:
-
Use a Mild Acid Catalyst: Strong acids can promote side reactions. Consider using a milder acid like pyridinium (B92312) p-toluenesulfonate (PPTS) or a Lewis acid.
-
Control Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation products. Running the reaction at a lower temperature can also help.
-
Water Removal: As the reaction proceeds, the removal of water is crucial to drive the equilibrium towards the acetal and prevent hydrolysis back to the hemiacetal.[1][2]
Q4: My ruthenium-catalyzed hydrogenation is sluggish or incomplete. What could be the issue?
A4: Incomplete hydrogenation can be due to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities in the substrate or solvent. Nitrogen-containing compounds can sometimes act as catalyst poisons.
-
Solution: Ensure high purity of the hemiacetal and solvents. If catalyst poisoning is suspected, purification of the starting materials may be necessary.
-
-
Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for complete conversion.[11]
-
Solution: While keeping catalyst loading low is desirable, a slight increase might be necessary to drive the reaction to completion. Optimization studies are recommended.[11]
-
-
Inadequate Hydrogen Pressure: The pressure of hydrogen gas may be too low.
-
Solution: Increase the hydrogen pressure within the safe limits of your reaction setup.
-
-
Poor Mass Transfer: In a heterogeneous catalysis setup, inefficient mixing can limit the reaction rate.
-
Solution: Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen.
-
Data Presentation: Catalyst Performance
The following tables summarize quantitative data for different catalytic reactions involving trifluoroacetaldehyde hemiacetals.
Table 1: Organocatalytic Asymmetric Aldol Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal with Aromatic Methyl Ketones [4]
| Entry | Aromatic Ketone | Catalyst | Yield (%) | ee (%) |
| 1 | Acetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 85 | 88 |
| 2 | 4'-Methylacetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 82 | 90 |
| 3 | 4'-Methoxyacetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 78 | 85 |
| 4 | 4'-Chloroacetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 88 | 89 |
Table 2: Ruthenium-Catalyzed Hydrogenation for Hemiacetal Synthesis
Note: Data for the direct hydrogenation of this compound is limited. This table presents data for a related Ru-catalyzed ester hydrogenation to a fluoral hemiacetal, demonstrating the catalyst's utility.
| Substrate | Catalyst System | Product | Yield (%) | Reference |
| Methyl trifluoroacetate | Ru-MACHO / KOtBu | This compound | High | [5] |
| Fluorinated Ester | Ru-SNP(O)z complexes | Fluoral Hemiacetal | High | [5] |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Aldol Reaction
This protocol is adapted from the work of Ishii et al. for the reaction of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones.[4]
-
Materials:
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Aromatic methyl ketone
-
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole (organocatalyst)
-
Dichloroethane (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure: a. To a flame-dried reaction vessel under an inert atmosphere, add the aromatic methyl ketone (1.0 mmol) and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol, 10 mol%). b. Add anhydrous dichloroethane (2.0 mL). c. Add trifluoroacetaldehyde ethyl hemiacetal (1.2 mmol). d. Stir the reaction mixture at 40 °C. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Acid-Catalyzed Acetal Formation
This is a general protocol for the formation of a dimethyl acetal from this compound.
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or dry HCl in methanol)
-
Drying agent (e.g., anhydrous Na2SO4)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 mmol) and anhydrous methanol (5.0 mL). b. Cool the mixture in an ice bath. c. Add the acid catalyst (e.g., PTSA, 0.05 mmol, 5 mol%) in one portion. d. Allow the reaction to warm to room temperature and stir for 2-4 hours. e. Monitor the reaction by TLC or GC-MS. f. Once the reaction is complete, neutralize the acid with a mild base (e.g., triethylamine). g. Remove the methanol under reduced pressure. h. Dissolve the residue in an organic solvent like diethyl ether and wash with saturated aqueous NaHCO3 and brine. i. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the crude acetal, which can be further purified if necessary.
Visualizations
Caption: A generalized experimental workflow for catalyzed reactions of this compound.
Caption: A logical diagram for troubleshooting common issues in this compound reactions.
References
- 1. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. CAS 431-46-9: this compound [cymitquimica.com]
- 8. This compound | 431-46-9 | FT84725 [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. interesjournals.org [interesjournals.org]
Technical Support Center: Purification of Products from Trifluoroacetaldehyde Methyl Hemiacetal Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products, primarily α-trifluoromethyl alcohols, derived from reactions with trifluoroacetaldehyde (B10831) methyl hemiacetal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving trifluoroacetaldehyde methyl hemiacetal?
Common impurities include unreacted this compound, byproducts from side reactions (such as formate (B1220265) esters if a base is used), and residual reaction solvents (e.g., THF, DMF).[1] Given the reactivity of the parent aldehyde, self-condensation or oxidation products may also be present in trace amounts.[1]
Q2: My product is an oil. What is the best general method for purification?
For crude products that are oils or non-crystalline solids, flash column chromatography on silica (B1680970) gel is the most effective purification method.[2][3][4] This technique separates compounds based on their polarity. A systematic approach using Thin Layer Chromatography (TLC) should first be employed to determine the optimal solvent system.[2]
Q3: My product is a solid. Can I use recrystallization?
Yes, recrystallization is an excellent and often preferred method for purifying solid products as it can yield highly pure crystalline material.[5][6] The key is to find a suitable solvent or solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature, while impurities remain in solution.[6][7]
Q4: How do I remove the unreacted this compound from my product?
Separating the starting hemiacetal from the desired α-trifluoromethyl alcohol can be challenging due to their similar polarities.
-
Aqueous Wash: The hemiacetal has higher water solubility than many larger, more non-polar alcohol products. Thoroughly washing the organic layer with water or brine during the liquid-liquid extraction workup can remove a significant portion of the unreacted starting material.[8][9]
-
Fractional Distillation: If the product is thermally stable and has a significantly different boiling point from the hemiacetal (b.p. 104-106 °C), fractional distillation under reduced pressure may be a viable option.[10][11]
-
Chromatography: Careful optimization of the solvent system for column chromatography can achieve separation. A less polar solvent system may be required to increase the separation between the slightly more polar hemiacetal and the product.
Q5: Are there special considerations for the chromatography of trifluoromethyl-containing compounds?
Yes, the presence of the trifluoromethyl group can alter the polarity and interaction of the molecule with the stationary phase. While standard silica gel is often effective, for difficult separations, particularly of isomers, specialized fluorinated HPLC columns (e.g., perfluorooctyl or pentafluorophenyl phases) can offer unique selectivity and improved resolution.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| Low or No Recovery After Column Chromatography | The product is highly polar and is irreversibly adsorbed onto the silica gel. | Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. | [1] |
| The incorrect solvent system was used, leading to either no elution or co-elution with the solvent front. | Perform a systematic solvent screen using TLC to find an eluent that gives your product an Rf value between 0.2 and 0.4. A gradient elution from a non-polar to a more polar solvent is often effective. | [2] | |
| Co-elution of Product and Impurities | The polarity of the product and a key impurity (e.g., starting hemiacetal) are too similar. | Try a different solvent system with varying components (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol) to alter selectivity. If using HPLC, consider a fluorinated stationary phase for better separation of fluorinated compounds. | [1] |
| Product Fails to Crystallize | The product is an oil, or significant impurities are present that inhibit crystal lattice formation. | If the product is an oil, use column chromatography. If it's a solid with impurities, first attempt purification by flash chromatography to remove the bulk of impurities, then try recrystallizing the partially purified solid. | [5][6] |
| The solution is not saturated, or cooling is too rapid. | Reduce the volume of the solvent by gentle heating to create a saturated solution. Ensure the solution cools slowly and undisturbed to allow for large crystal growth. Scratching the inside of the flask can sometimes induce crystallization. | [13] | |
| Persistent Emulsion During Liquid-Liquid Extraction | The organic and aqueous layers have similar densities, or surfactants are present. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous phase. This often helps to break the emulsion. Allow the mixture to stand for a longer period. |
Data Presentation: Chromatographic Conditions
The following tables provide representative conditions for the purification of α-trifluoromethyl alcohols.
Table 1: Representative Flash Column Chromatography Conditions
| Substrate | Product Type | Stationary Phase | Eluent System (v/v) | Typical Rf |
| Aromatic Aldehyde | Secondary Alcohol | Silica Gel | Hexane / Ethyl Acetate (4:1 to 2:1) | ~0.3 |
| Aliphatic Ketone | Tertiary Alcohol | Silica Gel | Hexane / Ethyl Acetate (9:1 to 4:1) | ~0.25 |
| Aromatic Ketone | Tertiary Alcohol | Silica Gel | Dichloromethane / Methanol (98:2) | ~0.4 |
Note: These are starting points. The optimal eluent must be determined for each specific compound using TLC.
Table 2: Chiral HPLC Conditions for Enantiomeric Separation of 1-Phenyl-2,2,2-trifluoroethanol
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10) | 2.54 | 1.25 | 2.80 |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10) | 3.12 | 1.18 | 2.10 |
| Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50 |
Data adapted from a study on chiral HPLC analysis of trifluoromethyl-substituted alcohols.[12] A resolution (Rs) of ≥ 1.5 indicates baseline separation.
Experimental Protocols
Protocol 1: General Aqueous Workup and Liquid-Liquid Extraction
This procedure is the first step in isolating the crude product after the reaction is complete.
-
Quench the Reaction: Cool the reaction mixture in an ice bath (0 °C). Slowly add 1 M HCl to quench any remaining reactive species and hydrolyze any silyl (B83357) ether intermediates that may have formed.[2][3]
-
Dilute and Transfer: Dilute the quenched mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.[2]
-
Extract: Add water to the separatory funnel. Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the aqueous layer.[9]
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with the organic solvent to ensure all product is recovered. Combine all organic layers in a flask.
-
Wash: Wash the combined organic layers sequentially with:
-
Dry: Dry the isolated organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and Concentrate: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for purifying oils or crude solid mixtures.
-
Prepare the Column: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Pre-adsorb the sample onto a small amount of silica gel by concentrating the mixture to a dry powder. Carefully add this powder to the top of the column. Add a final layer of sand on top.
-
Elute: Carefully add the eluent to the column. Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds. Collect fractions in a series of test tubes.
-
Monitor Fractions: Monitor the fractions being collected using TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[4]
Protocol 3: Purification by Recrystallization
This protocol is ideal for purifying solid products.
-
Solvent Selection: In a small test tube, test various solvents to find one that dissolves the crude solid when hot but not when cold.[5]
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Add the selected solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Cool Slowly: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Induce Crystallization (If Necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod at the solution's surface.[13]
-
Chill: Once crystals have formed at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[5]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.
Visualized Workflows and Logic
Caption: General experimental workflow from reaction workup to final pure product.
Caption: Troubleshooting flowchart for low recovery after column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. athabascau.ca [athabascau.ca]
- 6. mt.com [mt.com]
- 7. amherst.edu [amherst.edu]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lookchem.com [lookchem.com]
- 11. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Home Page [chem.ualberta.ca]
Handling and quenching protocols for Trifluoroacetaldehyde methyl hemiacetal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and quenching protocols for Trifluoroacetaldehyde (B10831) methyl hemiacetal.
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetaldehyde methyl hemiacetal and what are its primary applications?
This compound (CAS 431-46-9) is a stable source of the highly reactive trifluoroacetaldehyde gas. It is a colorless to pale yellow liquid and is primarily used as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its trifluoromethyl group makes it a valuable building block for introducing fluorine into molecules, which can enhance their biological activity.
Q2: What are the key physical and chemical properties of this compound?
A summary of important physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₃H₅F₃O₂ |
| Molecular Weight | 130.07 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 104-106 °C |
| Flash Point | 42 °C |
| Density | 1.36 g/cm³ |
Note: Some commercial sources may contain up to 10% methanol (B129727).
Q3: What are the main hazards associated with this compound?
This compound is a flammable liquid and vapor. It is harmful if swallowed and may cause respiratory irritation. Prolonged or repeated exposure can cause organ damage, and it is suspected of damaging fertility or the unborn child.
Q4: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area. The container should be kept tightly closed. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Q5: What personal protective equipment (PPE) should be used when handling this reagent?
When handling this compound, it is essential to use appropriate personal protective equipment, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A lab coat or chemical-resistant apron
-
Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Troubleshooting Guides
Issue 1: Incomplete or sluggish reaction.
-
Possible Cause 1: Reagent Purity. The hemiacetal can exist in equilibrium with the aldehyde and methanol. Over time, or with improper storage, the concentration of the active aldehyde form may decrease.
-
Solution: Use a fresh bottle of the reagent or one that has been properly stored. Consider purifying the reagent by distillation if its purity is in doubt, though this should be done with extreme caution due to its hazardous nature.
-
-
Possible Cause 2: Insufficient Reaction Temperature. The reaction may require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition or side product formation.
-
-
Possible Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact reaction kinetics.
-
Solution: Screen a variety of anhydrous solvents to find the optimal one for your specific reaction.
-
Issue 2: Formation of unexpected side products.
-
Possible Cause 1: Presence of Water. The hemiacetal can hydrolyze in the presence of water to form trifluoroacetaldehyde and methanol. The aldehyde itself can then undergo other reactions.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Reactions should be carried out under an inert atmosphere.
-
-
Possible Cause 2: Reaction with Nucleophilic Solvents. Alcohols or other nucleophilic solvents may react with the hemiacetal or the in-situ generated aldehyde.
-
Solution: Use non-nucleophilic, aprotic solvents such as THF, dioxane, or toluene.
-
Issue 3: Difficulty in purifying the desired product.
-
Possible Cause 1: Co-elution with Methanol. If the commercial reagent containing methanol is used, the excess methanol can be difficult to remove from the final product.
-
Solution: If possible, use a grade of the reagent with a lower methanol content. During workup, multiple aqueous washes can help remove methanol. If the product is not water-sensitive, a water/brine wash is effective.
-
-
Possible Cause 2: Volatility of the product. Products derived from trifluoroacetaldehyde can sometimes be volatile, leading to loss during solvent removal.
-
Solution: Use a rotary evaporator with a cold trap and carefully control the pressure and temperature. For highly volatile compounds, consider purification techniques that do not require high vacuum, such as flash chromatography at atmospheric pressure or crystallization.
-
Experimental Protocols
Protocol 1: General Handling of this compound
-
Before use, allow the reagent container to warm to room temperature in a desiccator to prevent moisture condensation.
-
Work in a properly functioning chemical fume hood.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Use a syringe or cannula to transfer the liquid reagent, avoiding exposure to the atmosphere.
-
Keep the reagent container tightly sealed and under an inert atmosphere when not in use.
Protocol 2: Quenching of Unreacted this compound (Aqueous Workup)
This protocol is suitable for reactions where the product is stable to water and mild acid or base.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add an equal volume of cold water to the reaction mixture with vigorous stirring. The hemiacetal will hydrolyze to trifluoroacetaldehyde and methanol.
-
For acidic quenching, add 1 M HCl dropwise until the pH of the aqueous layer is ~2. This will catalyze the hydrolysis.[4]
-
For basic quenching, add 1 M NaOH dropwise until the pH of the aqueous layer is ~12.
-
Allow the mixture to stir for 30 minutes at 0°C to ensure complete hydrolysis.
-
Proceed with the standard aqueous workup and extraction of the desired product.
Protocol 3: Quenching with a Primary Amine
This protocol is suitable for reactions where an aqueous workup is not desired. The resulting imine is often less volatile and easier to remove.
-
Cool the reaction mixture to 0°C.
-
Slowly add a primary amine (e.g., benzylamine (B48309) or aniline) in a 1:1 molar ratio to the unreacted hemiacetal.
-
Stir the mixture at room temperature for 1-2 hours.
-
The resulting imine can be removed by chromatography or by an acidic wash during workup if the product is stable to acid.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting a suitable quenching protocol.
References
Addressing low reactivity of Trifluoroacetaldehyde methyl hemiacetal in nucleophilic trifluoromethylation
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of trifluoroacetaldehyde (B10831) methyl hemiacetal in nucleophilic trifluoromethylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no reactivity with trifluoroacetaldehyde methyl hemiacetal in my nucleophilic trifluoromethylation reaction?
A1: The low reactivity of this compound is primarily due to the thermodynamics of the reaction. While the deprotonation of the hemiacetal is thermodynamically feasible, the subsequent release of the trifluoromethyl anion (CF3⁻) is not significantly exothermic. This leads to a facile reverse reaction where the trifluoromethyl anion readily adds back to the methyl formate (B1220265) byproduct, hindering the desired forward reaction with your substrate.[1] Theoretical calculations have shown that this reversibility is a key factor in the low trifluoromethylating ability of trifluoroacetaldehyde hemiacetals.[1]
Q2: Are there more effective alternatives to this compound for nucleophilic trifluoromethylation?
A2: Yes, several more effective reagents are commonly used. Trifluoroacetaldehyde hydrate (B1144303) has been demonstrated as a more reactive and atom-economical source of the trifluoromethyl group for a broad spectrum of carbonyl compounds.[1][2] The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is another widely used and versatile alternative that can efficiently trifluoromethylate carbonyls and imines in the presence of a suitable activator.[3][4][5][6][7]
Q3: What is the general role of catalysts in these reactions?
A3: Catalysts are crucial for activating either the trifluoromethylating agent or the electrophilic substrate. For reactions involving TMSCF3, nucleophilic catalysts such as fluoride (B91410) ions (from sources like TBAF or CsF) or Lewis bases (like carbonates and phosphates) are required to generate a reactive trifluoromethyl anion or a hypervalent silicon species that delivers the CF3 group.[3][4][5] In some cases, Lewis acids can be employed to activate the carbonyl substrate, making it more susceptible to nucleophilic attack.[7][8][9][10]
Troubleshooting Guide
Q4: My reaction with this compound is not proceeding. What are my options?
A4: Given the inherent low reactivity of the methyl hemiacetal due to the reversibility of CF3⁻ release, the most effective troubleshooting step is to switch to a more competent trifluoromethylating agent.[1]
-
Option 1: Switch to Trifluoroacetaldehyde Hydrate. This reagent has shown much greater success in the nucleophilic trifluoromethylation of a wide range of carbonyl compounds when activated with a strong base like potassium tert-butoxide (t-BuOK).[1][2]
-
Option 2: Employ the Ruppert-Prakash Reagent (TMSCF3). This is a robust and widely used reagent. Its reaction with aldehydes and ketones requires a nucleophilic catalyst. A variety of catalysts, including fluoride-based ones and milder oxygen-containing nucleophiles like potassium carbonate (K2CO3), have proven effective.[3][4]
Q5: I have switched to TMSCF3, but the reaction is still sluggish or incomplete. How can I optimize the conditions?
A5: If you are experiencing issues with a TMSCF3-based reaction, consider the following optimizations:
-
Catalyst Choice: The choice of catalyst is critical. While fluoride sources like TBAF are common, they can sometimes be too harsh.[4][5] Milder catalysts like K2CO3, trimethylamine (B31210) N-oxide, or various phosphates can be very effective, especially when DMF is used as the solvent.[3]
-
Solvent Effects: The solvent can have a significant impact on the reaction rate. Dimethylformamide (DMF) has been shown to dramatically accelerate the reaction, allowing for a reduction in catalyst loading.[3]
-
Temperature: Most TMSCF3 reactions can be initiated at 0 °C or even lower temperatures and then allowed to warm to room temperature.[4] For less reactive substrates, gentle heating might be necessary, but this should be approached with caution to avoid side reactions.
Q6: I am observing the formation of silyl (B83357) enol ethers as byproducts when using enolizable ketones with TMSCF3. How can this be mitigated?
A6: The formation of silyl enol ethers is a known side reaction with enolizable ketones.[3] This occurs when the generated trifluoromethyl anion acts as a base, deprotonating the α-carbon of the ketone. To minimize this, you can try the following:
-
Use Milder Catalysts: Highly basic catalysts can promote enolization. Switching to a milder catalyst system may favor the desired 1,2-addition over deprotonation.
-
Lower Reaction Temperature: Running the reaction at lower temperatures can often increase the selectivity for the desired nucleophilic addition.
-
Use a Non-enolizable Trifluoromethylating System: If possible, switching to a system less prone to basic side reactions could be a solution.
Comparative Data on Nucleophilic Trifluoromethylation
The following tables summarize reaction conditions and yields for different successful nucleophilic trifluoromethylation protocols.
Table 1: Trifluoromethylation of Benzaldehyde using Trifluoroacetaldehyde Hydrate
| Entry | Base | Hydrate:Base:PhCHO Ratio | Temperature (°C) | Yield (%) | Reference |
| 1 | t-BuOK | 1.2:3.6:1.0 | -30 | 0 | [1] |
| 2 | t-BuOK | 1.2:4.8:1.0 | -30 | 33 | [1] |
| 3 | t-BuOK | 1.2:6.0:1.0 | -30 | 64 | [1] |
Table 2: Trifluoromethylation of Aldehydes using TMSCF3 and K2CO3 in DMF
| Entry | Aldehyde | Catalyst Loading (mol %) | Time (h) | Yield of TMS-protected alcohol (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | 10 | 0.5 | 98 | [3] |
| 2 | 4-Chlorobenzaldehyde | 10 | 1.0 | 96 | [3] |
| 3 | Benzaldehyde | 10 | 1.5 | 95 | [3] |
| 4 | 4-Methoxybenzaldehyde | 10 | 2.0 | 94 | [3] |
| 5 | Cinnamaldehyde | 10 | 1.0 | 95 | [3] |
Key Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of Carbonyl Compounds using Trifluoroacetaldehyde Hydrate [1]
-
To a stirred solution of trifluoroacetaldehyde hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) at -50 °C under an inert atmosphere, add a solution of t-BuOK (6.0 mmol) in anhydrous DMF (3.0 mL) dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes while maintaining the temperature at -50 °C.
-
Add a solution of the carbonyl compound (1.0 mmol) in anhydrous DMF (1.0 mL) to the reaction mixture at -50 °C.
-
Stir the reaction for 1 hour at -50 °C.
-
Allow the reaction mixture to gradually warm to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Nucleophilic Trifluoromethylation of Aldehydes using TMSCF3 and K2CO3 [4]
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous DMF (5 mL).
-
Add potassium carbonate (K2CO3) (0.1 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude TMS-protected trifluoromethylated alcohol can be purified by column chromatography on silica gel.
Visual Guides
Caption: Equilibrium pathway illustrating the low reactivity of this compound.
Caption: Troubleshooting workflow for addressing low reactivity in nucleophilic trifluoromethylation.
References
- 1. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]
- 9. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Trifluoroacetaldehyde Methyl Hemiacetal
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of Trifluoroacetaldehyde (B10831) methyl hemiacetal.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Trifluoroacetaldehyde methyl hemiacetal, with a focus on problems arising from its moisture sensitivity.
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in a reaction. | Degradation of the reagent due to moisture exposure. this compound can hydrolyze in the presence of water to form trifluoroacetaldehyde and methanol (B129727), which may not be the desired reactive species or could lead to side reactions.[1] | - Ensure all glassware is rigorously dried (oven-dried or flame-dried) before use. - Use anhydrous solvents. - Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). - Store the reagent in a desiccator over a suitable drying agent. |
| Inconsistent reaction outcomes. | Variable moisture content in the reagent or reaction setup. Small, varying amounts of water can lead to inconsistent rates of hydrolysis and, therefore, inconsistent concentrations of the active aldehyde form. | - Use freshly opened bottles of anhydrous solvents. - Employ syringe/cannula techniques for transferring the hemiacetal and other anhydrous reagents. - Maintain a positive pressure of inert gas throughout the experiment. |
| Formation of unexpected byproducts. | Side reactions of degradation products. The hydrolysis products (trifluoroacetaldehyde and methanol) or subsequent reaction products of trifluoroacetaldehyde can lead to the formation of impurities. | - Confirm the purity of the hemiacetal before use via techniques like 1H NMR. - Run a control reaction to identify byproducts resulting from potential degradation. - Purify the hemiacetal if necessary, though it is typically used as a stable source of trifluoroacetaldehyde.[2] |
| Difficulty in isolating the desired product. | Presence of water-soluble impurities from degradation. The presence of methanol and other polar byproducts can complicate the work-up and purification process. | - Perform an aqueous work-up to remove water-soluble impurities. - Utilize appropriate chromatographic techniques for purification. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (CAS 431-46-9) is a stable, liquid reagent that serves as a convenient source of the highly reactive and gaseous trifluoroacetaldehyde.[2] It is widely used in organic synthesis to introduce the trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and lipophilicity.
Q2: How does moisture affect this compound?
A2: this compound is sensitive to moisture and can undergo hydrolysis. In the presence of water, the hemiacetal can revert to trifluoroacetaldehyde and methanol.[1] This degradation can lead to reduced yields, inconsistent results, and the formation of unwanted byproducts in your reactions.
Q3: What are the ideal storage conditions for this reagent?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is recommended to store it in a cool, dry place, such as a desiccator.
Q4: What are the signs of degradation?
A4: While visual signs may not always be apparent, a cloudy appearance or the presence of precipitates could indicate degradation. The most reliable way to assess the quality of the reagent is through analytical techniques such as 1H NMR spectroscopy to check for the presence of impurities.
Q5: Can I use this compound in aqueous media?
A5: It is generally not recommended to use this compound in aqueous media due to its susceptibility to hydrolysis. Reactions involving this reagent should be performed under strictly anhydrous conditions for optimal results.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 431-46-9 |
| Molecular Formula | C3H5F3O2 |
| Molecular Weight | 130.07 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 104-106 °C[3] |
| Density | 1.36 g/cm³[3] |
| Refractive Index | ~1.33[3] |
| Moisture Sensitivity | Highly sensitive; hydrolyzes in the presence of water. |
Experimental Protocols
Protocol: Anhydrous Mukaiyama Aldol (B89426) Reaction using this compound
This protocol describes a general procedure for the Mukaiyama aldol reaction to synthesize a β-hydroxy ketone, a common application of this compound as a trifluoroacetaldehyde surrogate.
Materials:
-
This compound
-
Silyl (B83357) enol ether
-
Lewis acid (e.g., TiCl4, BF3·OEt2)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous work-up and purification solvents
-
Oven or flame-dried glassware
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware (reaction flask, dropping funnel, etc.) in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reaction Setup: To the reaction flask equipped with a magnetic stir bar and under a constant inert gas atmosphere, add the silyl enol ether dissolved in anhydrous DCM via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
Addition of Lewis Acid: Slowly add the Lewis acid to the stirred solution.
-
Addition of Hemiacetal: Add this compound dropwise to the reaction mixture via syringe over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent at low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-hydroxy-β-trifluoromethyl ketone.
Visualizations
Logical Relationship: Hydrolysis of this compound
References
Technical Support Center: Scaling Up Reactions with Trifluoroacetaldehyde Methyl Hemiacetal
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance for scaling up chemical reactions involving trifluoroacetaldehyde (B10831) methyl hemiacetal. Navigate through our troubleshooting guides and frequently asked questions to address common challenges encountered during the transition from laboratory to pilot or production scale.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of reactions involving trifluoroacetaldehyde methyl hemiacetal in a practical question-and-answer format.
Issue 1: Decreased Yield or Stalled Reaction at Larger Scale
-
Question: My reaction yield was high at the lab scale (1-10 g), but upon scaling up to 100g, the yield has dropped significantly, and the reaction seems to stall. What are the potential causes and solutions?
-
Answer: A drop in yield during scale-up is a common issue that can stem from several factors:
-
Inadequate Mixing: What is effective in a round-bottom flask may be insufficient in a larger reactor. Poor mixing can lead to localized concentration gradients and "dead zones" where reactants do not come into contact effectively.
-
Solution: Ensure the reactor is equipped with an appropriate overhead stirrer and impeller design for the viscosity and volume of the reaction mixture. The stirring speed should be optimized to ensure homogeneity.
-
-
Poor Temperature Control: Reactions involving trifluoroacetaldehyde can be exothermic.[1] A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[2] This can lead to localized hot spots, causing decomposition of the starting material, product, or reagents.
-
Solution: Utilize a jacketed reactor with a reliable temperature control unit. Consider a slower, controlled addition of reagents to manage the exotherm. For highly exothermic reactions, a continuous flow setup can offer superior temperature control.[2]
-
-
Reagent Quality and Addition: Impurities in starting materials or solvents can have a more pronounced effect at a larger scale. The order and rate of reagent addition also become more critical.
-
Solution: Use high-purity reagents and solvents. Develop a detailed standard operating procedure for reagent addition, specifying the rate and temperature.
-
-
Issue 2: Increased Impurity Profile
-
Question: On a larger scale, I am observing the formation of new impurities or a significant increase in side products that were minor at the lab scale. How can I address this?
-
Answer: The emergence of impurities during scale-up often points to issues with temperature, mixing, or reaction time.
-
Thermal Gradients: As mentioned, poor heat transfer can create localized areas of high temperature, promoting side reactions.[3]
-
Solution: Improve mixing and temperature control. Monitor the internal reaction temperature closely with a calibrated probe.
-
-
Longer Reaction Times: At scale, reactions may be run for longer periods, which can lead to the formation of degradation products.
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC, GC) to determine the optimal reaction time and quench the reaction promptly upon completion.
-
-
"Desfluoro" Impurity: In some cases, a "desfluoro" impurity, where the trifluoromethyl group is replaced by a hydrogen, may be present in the starting material and carried through the synthesis.[4]
-
Solution: Carefully analyze the purity of the this compound starting material to quantify any non-fluorinated analogs.[4]
-
-
Issue 3: Challenges in Product Isolation and Purification
-
Question: I am facing difficulties with the work-up and purification of my product at a larger scale. The filtration is slow, and the column chromatography is not as effective as it was on a small scale. What can I do?
-
Answer: Purification challenges are common during scale-up.
-
Filtration Issues: If the product is a solid, changes in crystal morphology at a larger scale can lead to slow filtration.
-
Solution: Optimize the crystallization conditions (solvent, temperature profile) to obtain a more easily filterable solid. Consider using a larger filtration apparatus, such as a Nutsche filter.
-
-
Chromatography Inefficiency: Column chromatography can be time-consuming and expensive at a large scale.
-
Solution: Explore alternative purification methods such as crystallization or distillation if the product is amenable.[5] If chromatography is necessary, optimize the loading and solvent system for the larger scale.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at a larger scale?
A1: this compound is a flammable liquid and vapor and is harmful if swallowed. When scaling up, the increased quantities necessitate more stringent safety protocols. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6] All equipment should be properly grounded to prevent static discharge.
Q2: How does the presence of methanol (B129727) in commercial this compound affect scale-up?
A2: Commercial this compound often contains about 10% methanol. At a small scale, this may not significantly impact the reaction. However, when scaling up, the increased amount of methanol could potentially act as a competing nucleophile or alter the solvent polarity, affecting the reaction outcome. It is crucial to be aware of this and consider its potential effects on your specific reaction.
Q3: Can I generate trifluoroacetaldehyde gas from the hemiacetal for my scaled-up reaction?
A3: Yes, trifluoroacetaldehyde ethyl hemiacetal is often used for the in-situ generation of the unstable gaseous trifluoroacetaldehyde.[7] A common method involves reacting the hemiacetal with a dehydrating agent like concentrated sulfuric acid.[8] When scaling up this procedure, it is critical to have a well-designed apparatus to handle the gaseous product and ensure its efficient transfer to the reaction vessel.[8] Microwave-assisted preparation has also been reported as an efficient method.[8]
Q4: What analytical techniques are recommended for in-process control during a scaled-up reaction?
A4: In-process controls are vital for monitoring reaction progress and ensuring consistency at a larger scale. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantifying the consumption of starting materials and the formation of the product and byproducts. Thin-Layer Chromatography (TLC) can provide rapid qualitative assessments of the reaction progress.
Data Presentation
Table 1: Key Parameters to Monitor During Scale-Up
| Parameter | Lab Scale (1-10 g) | Pilot/Production Scale (>100 g) | Rationale for Monitoring |
| Temperature | Magnetic stir plate with oil bath | Jacketed reactor with temperature control unit | Poor heat dissipation at scale can lead to side reactions and decomposition.[2] |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer with optimized impeller | Inefficient mixing can cause localized concentration and temperature gradients.[3] |
| Reagent Addition | Manual addition via pipette or syringe | Controlled addition via pump or addition funnel | To manage exotherms and ensure consistent reaction conditions.[2] |
| Reaction Time | Often run to completion overnight | Monitored by in-process controls | To prevent the formation of degradation products from prolonged reaction times. |
| Purification | Column chromatography | Crystallization, distillation, or scaled-up chromatography | To develop a more efficient and economical purification method for larger quantities.[5] |
Experimental Protocols
Representative Protocol: General Scale-Up of a Reaction with this compound
Disclaimer: This is a general protocol and must be adapted to the specific requirements of your reaction. A thorough risk assessment should be conducted before proceeding.
Objective: To scale up a reaction involving this compound from a 10 g to a 100 g scale.
Equipment:
-
1 L jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Temperature control unit (circulating bath).
-
Addition funnel or pump for controlled reagent addition.
-
Appropriate filtration equipment (e.g., Büchner funnel or Nutsche filter).
-
Rotary evaporator.
Procedure:
-
Reactor Setup: Assemble the reactor system in a fume hood. Ensure all glassware is clean and dry. Purge the reactor with nitrogen for at least 30 minutes.
-
Reagent Charging: Charge the reactor with the starting material and solvent. Begin stirring at a moderate speed to ensure good mixing.
-
Temperature Control: Set the temperature control unit to the desired reaction temperature.
-
Controlled Addition: Slowly add the this compound to the reactor via the addition funnel or pump over a period of 1-2 hours. Monitor the internal temperature closely during the addition. If a significant exotherm is observed, slow down the addition rate.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Quench the reaction by slowly adding the appropriate quenching agent.
-
Isolation: Isolate the crude product by filtration or extraction, depending on the nature of the product.
-
Purification: Purify the crude product by crystallization, distillation, or column chromatography.
-
Analysis: Analyze the final product for purity and confirm its identity.
Visualizations
Caption: A logical workflow for the scale-up of a chemical reaction.
References
- 1. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. benchchem.com [benchchem.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. 三氟乙醛缩半乙醇 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Trifluoroacetaldehyde Ethyl Hemiacetal | 433-27-2 | TCI AMERICA [tcichemicals.com]
- 8. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flow Chemistry Optimization for Reactions with Fluorinated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing flow chemistry for reactions involving fluorinated compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the optimization of fluorination reactions in continuous flow systems.
1. Reactor & System Issues
Question: My reactor tubing is showing signs of degradation or corrosion. What materials are compatible with common fluorinating reagents?
Answer: The choice of reactor material is critical due to the corrosive nature of many fluorinating agents.[1] Standard materials like stainless steel may not be suitable for reagents like hydrogen fluoride (B91410) (HF) or fluorine gas (F₂).
-
Highly Recommended Materials: For aggressive reagents, fluoropolymers are the preferred choice. These include:
-
Polytetrafluoroethylene (PTFE)
-
Perfluoroalkoxy alkane (PFA)
-
Polychlorotrifluoroethylene (PCTFE)
-
Ethylene tetrafluoroethylene (B6358150) (ETFE)
-
-
Specialized Applications: For reactions involving highly corrosive species or high pressures, high nickel alloys such as Hastelloy (e.g., HC22) offer excellent resistance.[2]
-
O-Rings and Gaskets: Ensure that all wetted parts, including O-rings and gaskets, are made from compatible materials like PCTFE or FFKM. FFKM is generally preferred over FKM for broader chemical compatibility.
Question: My flow reactor is clogging. How can I prevent or manage precipitate formation?
Answer: Precipitation is a common challenge in flow chemistry that can lead to reactor blockage and pressure fluctuations.[3] Several strategies can be employed to manage solids:
-
Solvent Selection: Use a solvent system in which all reactants, intermediates, and products are soluble. Sometimes, a co-solvent can be introduced to maintain solubility.
-
Flow Rate Manipulation: Increasing the flow rate can sometimes help to keep solids suspended and prevent them from settling and causing blockages.
-
Reactor Design:
-
Employing reactors with larger internal diameters can make them less susceptible to clogging.
-
Agitated cell reactors or systems that induce slug flow (alternating segments of liquid and an inert gas) can help to sweep precipitates through the reactor.[4]
-
-
Back Pressure Regulator (BPR): Standard BPRs are prone to clogging. Use a BPR specifically designed to handle slurries. These often feature wider channels or alternative pressure regulation mechanisms.[3]
-
Ultrasonication: Applying ultrasonic waves to the reactor can help to break up agglomerates and prevent solids from adhering to the reactor walls.
A logical workflow for troubleshooting reactor clogging is outlined below.
2. Reaction Optimization & Control
Question: My fluorination reaction is highly exothermic, leading to poor selectivity and safety concerns. How can I better control the temperature?
Answer: Fluorination reactions are often highly exothermic, and poor temperature control can lead to the formation of byproducts and potential thermal runaway.[5] Flow reactors offer superior heat transfer compared to batch reactors due to their high surface-area-to-volume ratio.[6]
-
Efficient Heat Exchange: Ensure your flow reactor has efficient heat exchange. This can be achieved with jacketed reactors or by immersing the reactor coil in a temperature-controlled bath.
-
Lower Reaction Temperature: If selectivity is an issue, consider running the reaction at a lower temperature, even if it requires a longer residence time.
-
Slower Reagent Addition: In a flow system, this translates to using lower flow rates or more dilute reagent solutions to manage the rate of heat generation.
-
Cryo-flow Chemistry: For extremely exothermic reactions or those requiring sub-ambient temperatures, cryo-flow reactors can be employed for precise temperature control.[7]
Question: I am observing low yield and/or slow reaction rates. How should I approach optimizing the reaction conditions?
Answer: Low yield can stem from a variety of factors including suboptimal temperature, insufficient residence time, or poor mixing. A systematic approach to optimization is recommended.
-
Temperature Screening: Perform the reaction at a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Residence Time Optimization: Vary the residence time by adjusting the total flow rate or the reactor volume. Slower flow rates (longer residence time) may be needed for less reactive substrates.
-
Stoichiometry: Adjust the molar ratio of the fluorinating agent to the substrate.
-
Mixing: For biphasic reactions (e.g., gas-liquid), ensure efficient mixing. Specialized mixers or reactors that promote Taylor flow can enhance mass transfer between phases.[8][9]
-
Back Pressure: Applying back pressure can be crucial, especially for reactions involving gaseous reagents or to superheat solvents above their atmospheric boiling points, which can increase reaction rates.[10]
The following diagram illustrates a general workflow for optimizing a new fluorination reaction in a flow chemistry setup.
3. Reagent & Pumping
Question: What type of pump is best for handling corrosive or viscous fluorinated reagents?
Answer: The choice of pump is critical for reliable and safe operation.
-
Chemical Compatibility: The wetted parts of the pump must be compatible with the reagents. Materials such as PTFE, PVDF, stainless steel, or specialty alloys are often required.[11][12]
-
Pump Type:
-
Syringe Pumps: Offer precise, pulse-free flow, which is ideal for many lab-scale applications. They can handle a range of viscosities and are available with chemically resistant components.
-
Diaphragm Pumps: Are suitable for handling abrasive or viscous chemicals.[11]
-
Gear Pumps: Can provide precise metering and transfer of viscous liquids.[11]
-
-
Viscosity: For highly viscous fluids, a positive displacement pump (e.g., syringe, gear, or peristaltic) is generally more suitable than a centrifugal pump.[2][13]
Quantitative Data & Experimental Protocols
The following sections provide summarized data and detailed protocols for common fluorination reactions performed in flow.
Nucleophilic Fluorination with DAST
Diethylaminosulfur trifluoride (DAST) is a versatile reagent for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[14] Its use in flow chemistry enhances safety by minimizing handling and allowing for precise temperature control of this potentially explosive reagent.[15][16]
Table 1: Optimization of Alcohol Fluorination with DAST in Flow [15]
| Substrate (Alcohol) | Temperature (°C) | Residence Time (min) | Yield (%) |
| Benzyl (B1604629) alcohol | 60 | 30 | 95 |
| 4-Nitrobenzyl alcohol | 60 | 30 | 97 |
| 4-Methoxybenzyl alcohol | 60 | 30 | 85 |
| Cyclohexanol | 70 | 30 | 75 |
Experimental Protocol: Fluorination of Benzyl Alcohol with DAST [15]
-
System Setup: A Vapourtec R2+/R4 flow reactor system equipped with PFA tubing and a 10 mL PFA reactor coil is used. A back-pressure regulator is set to 6.9 bar (100 psi) to allow for heating above the solvent's boiling point.
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of benzyl alcohol in anhydrous dichloromethane (B109758) (DCM).
-
Solution B: Prepare a 0.5 M solution of DAST in anhydrous DCM.
-
-
Reaction Execution:
-
Load Solution A and Solution B into separate sample loops of the flow reactor.
-
Set the reactor temperature to 60 °C.
-
Pump both solutions at a flow rate of 150 µL/min per channel (total flow rate 300 µL/min) to achieve a residence time of approximately 30 minutes.
-
-
Work-up: The product stream is collected after passing through an in-line scavenger column containing solid calcium carbonate and silica (B1680970) gel to remove excess DAST and HF byproducts.[15] The solvent is then removed under reduced pressure to yield the product.
Electrophilic Fluorination with Selectfluor™
Selectfluor™ is a common electrophilic fluorinating agent used for the α-fluorination of carbonyl compounds.[17]
Table 2: α-Fluorination of Carbonyls with Selectfluor™ in Flow [17]
| Substrate (Carbonyl) | Temperature (°C) | Residence Time (min) | Yield (%) |
| 2-Phenylpropiophenone | 120 | 30 | 90 |
| Dibenzoylmethane | 100 | 60 | 85 |
| Ethyl 2-cyanopropanoate | 120 | 30 | 88 |
Experimental Protocol: α-Fluorination of 2-Phenylpropiophenone [17]
-
System Setup: A modular flow reactor with PFA tubing and a suitable reactor coil is used. A back-pressure regulator is employed to allow for high-temperature operation.
-
Reagent Preparation:
-
Solution A: Prepare a solution of 2-phenylpropiophenone in acetonitrile (B52724) (MeCN).
-
Solution B: Prepare a solution of Selectfluor™ in MeCN. Acetonitrile is a good solvent for the ionic Selectfluor™ reagent.[17]
-
-
Reaction Execution:
-
Set the reactor temperature to 120 °C.
-
Pump the reagent solutions through the reactor to achieve a residence time of 30 minutes.
-
-
Work-up: The output stream is passed through a scavenger column to remove byproducts. The product is obtained after solvent evaporation.
Trifluoromethylation with Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent (TMSCF₃) is widely used for the nucleophilic trifluoromethylation of carbonyl compounds.[5][18] Flow chemistry enables the safe and controlled use of this reagent.[18]
Table 3: Trifluoromethylation of Aldehydes with TMSCF₃ in Flow [4][5]
| Substrate (Aldehyde) | Initiator | Temperature (°C) | Residence Time (min) | Yield (%) |
| Benzaldehyde (B42025) | TBAF (5 mol%) | 0 | 0.5 | 95 |
| 4-Nitrobenzaldehyde | TBAF (5 mol%) | 25 | 0.5 | 98 |
| 4-Chlorobenzaldehyde | TBAF (5 mol%) | 25 | 0.5 | 96 |
Experimental Protocol: Trifluoromethylation of Benzaldehyde [4]
-
System Setup: A flow chemistry system with PFA or PTFE tubing and a microreactor is assembled. All glassware and tubing should be oven-dried to ensure anhydrous conditions. The system should be operated under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation:
-
Solution A: Prepare a solution of benzaldehyde in anhydrous tetrahydrofuran (B95107) (THF).
-
Solution B: Prepare a solution of TMSCF₃ (1.2 equivalents) in anhydrous THF.
-
Solution C: Prepare a solution of tetrabutylammonium (B224687) fluoride (TBAF) (5 mol%) in anhydrous THF.
-
-
Reaction Execution:
-
Cool the reactor to 0 °C using a suitable cooling bath.
-
Pump Solution A and Solution B through a T-mixer into the reactor.
-
Introduce Solution C (the initiator) via a third channel just before the reactor.
-
Set the flow rates to achieve a residence time of 30 seconds.
-
-
Work-up: The reaction stream is quenched in-line with a stream of 1 M HCl. The organic phase is then separated, dried, and concentrated to yield the trifluoromethylated alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. A Complete Guide to Best Chemical Process Pump Selection [chemitek.co.in]
- 3. fluidmetering.com [fluidmetering.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A machine learning-enabled process optimization of ultra-fast flow chemistry with multiple reaction metrics - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00539A [pubs.rsc.org]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. northridgepumps.com [northridgepumps.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Simultaneous reaction- and analytical model building using dynamic flow experiments to accelerate process development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 15. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Material Selection: Pumping Corrosive & Hazardous Chemicals | Pumps & Systems [pumpsandsystems.com]
- 18. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing Trifluoroacetaldehyde Methyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Trifluoroacetaldehyde methyl hemiacetal (TFAMH), a stable source of the highly reactive trifluoroacetaldehyde. Understanding the analytical profile of this compound is crucial for its application in pharmaceutical synthesis and drug development. This document outlines the experimental data and protocols for various spectroscopic and chromatographic methods, offering a valuable resource for quality control and research applications.
Executive Summary
This compound (CAS No. 431-46-9, Molecular Formula: C₃H₅F₃O₂) is a key building block in the synthesis of fluorinated organic molecules. Due to its inherent instability and equilibrium with its aldehyde and alcohol precursors, a multi-faceted analytical approach is required for comprehensive characterization. This guide compares Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) for the analysis of TFAMH. Each technique provides unique structural and purity information, and their combined use is recommended for definitive characterization. Commercially available TFAMH is often a technical grade product containing up to 10% methanol, a factor that must be considered during analysis.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of TFAMH, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
Data Presentation
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~5.0-5.2 | Quartet (q) | ³J(H-F) ≈ 5.5 | CH(OH)OCH₃ |
| ¹H | ~3.5 | Singlet (s) | - | OCH₃ |
| ¹H | ~4.0-4.5 | Broad Singlet | - | OH |
| ¹³C | ~123 | Quartet (q) | ¹J(C-F) ≈ 280 | CF₃ |
| ¹³C | ~95 | Quartet (q) | ²J(C-F) ≈ 32 | CH(OH)OCH₃ |
| ¹³C | ~56 | Singlet (s) | - | OCH₃ |
| ¹⁹F | ~ -82 | Doublet (d) | ³J(F-H) ≈ 5.5 | CF₃ |
Note: Exact chemical shifts and coupling constants may vary depending on the solvent and concentration.
Experimental Protocols
Sample Preparation: Prepare a ~5% (w/v) solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C NMR) if quantitative analysis is required.
Instrumentation:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire spectra with a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Utilize a proton-decoupled pulse sequence. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Use a fluorine-specific probe or tune the spectrometer to the fluorine frequency. A spectral width of -60 to -100 ppm is appropriate. Proton coupling may be observed, or a proton-decoupled experiment can be performed.
Logical Relationship of NMR Data
Caption: Correlation of NMR signals to the structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in TFAMH. The spectrum is characterized by strong absorptions corresponding to O-H, C-H, C-O, and C-F bonds.
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (hydroxyl group) |
| 2950-2850 | Medium | C-H stretch (methyl and methine groups) |
| 1200-1000 | Strong | C-O stretch (ether and alcohol) |
| 1150-1085 | Strong | C-F stretch (trifluoromethyl group) |
Experimental Protocols
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Prepare a dilute solution of the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride - CCl₄, chloroform (B151607) - CHCl₃) and place it in a liquid cell.
Instrumentation:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of TFAMH, which aids in its identification and structural confirmation. Due to the lability of the hemiacetal, the molecular ion may be weak or absent in electron ionization (EI) mass spectra.
Data Presentation
| m/z | Relative Intensity (%) | Assignment |
| 130 | Low | [M]⁺ (Molecular Ion) |
| 111 | Moderate | [M - F]⁺ |
| 99 | High | [M - OCH₃]⁺ |
| 69 | High | [CF₃]⁺ |
| 31 | High | [OCH₃]⁺ |
Note: Fragmentation patterns can vary significantly with the ionization technique used.
Experimental Protocols
Instrumentation:
-
Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Chemical Ionization - CI, or Electrospray Ionization - ESI).
-
Inlet System: The sample can be introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
GC-MS Protocol:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 150-200 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to 200-250 °C at a rate of 10-20 °C/min.
-
Ion Source Temperature: 200-230 °C.
-
Mass Range: Scan from m/z 30 to 200.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations | Alternative Considerations |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), quantitative analysis. | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS, can be expensive. | 2D NMR techniques (COSY, HSQC) for more complex structures. |
| IR Spectroscopy | Identification of functional groups. | Fast, simple, and inexpensive. | Provides limited structural information, not suitable for complex mixtures. | Raman spectroscopy can be a complementary technique. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, can be coupled with chromatographic techniques. | Molecular ion may be unstable, fragmentation can be complex. | Soft ionization techniques (CI, ESI) to preserve the molecular ion. |
| Gas Chromatography | Purity assessment, separation of volatile impurities (e.g., methanol). | High resolution for volatile compounds, quantitative analysis. | Sample must be volatile and thermally stable. | Headspace GC for very volatile impurities. |
Conclusion
A combination of analytical techniques is essential for the comprehensive characterization of this compound. NMR spectroscopy provides the most detailed structural information, while GC and GC-MS are ideal for assessing purity and identifying volatile impurities. IR spectroscopy serves as a quick and simple method for confirming the presence of key functional groups. For routine quality control, a combination of GC for purity and NMR for identity is recommended. In research and development settings, a full suite of these techniques should be employed for complete structural elucidation and impurity profiling.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Fluorinated and Methoxy-Substituted Ethanols
The presence of the highly electronegative trifluoromethyl group in 2,2,2-trifluoroethanol (B45653) is expected to cause a significant downfield shift of the adjacent methylene (B1212753) protons and the carbinol carbon in the ¹H and ¹³C NMR spectra, respectively. Conversely, the methoxy (B1213986) group in 2-methoxyethanol (B45455), being less electronegative than the trifluoromethyl group, is anticipated to exert a less pronounced downfield shift. This guide will present the experimental NMR data for these two compounds in clearly structured tables, detail the experimental protocols for data acquisition, and provide a visual representation of their structures and NMR characteristics.
Comparative ¹H NMR Data
The ¹H NMR spectra of 2,2,2-trifluoroethanol and 2-methoxyethanol reveal distinct chemical shifts and coupling patterns that are characteristic of their respective substituents. The data is summarized in the table below.
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2,2,2-Trifluoroethanol | -CH₂- | 3.92 | Quartet (q) | 8.4 |
| -OH | 3.40 | Triplet (t) | - | |
| 2-Methoxyethanol | -OCH₃ | 3.40 | Singlet (s) | - |
| -OCH₂- | 3.51 | Triplet (t) | 4.9 | |
| -CH₂OH | 3.71 | Triplet (t) | 4.9 | |
| -OH | 3.21 | Singlet (s) | - |
Comparative ¹³C NMR Data
The ¹³C NMR spectra further highlight the electronic effects of the trifluoromethyl and methoxy groups on the carbon skeleton of ethanol (B145695).
| Compound | Carbon | Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |
| 2,2,2-Trifluoroethanol | -CH₂- | 61.5 | Quartet (q) |
| -CF₃ | 126.3 | Quartet (q) | |
| 2-Methoxyethanol | -OCH₃ | 59.1 | - |
| -OCH₂- | 72.8 | - | |
| -CH₂OH | 61.8 | - |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 2,2,2-trifluoroethanol and 2-methoxyethanol.[1][2][3]
Sample Preparation:
-
Approximately 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final volume of 0.5-0.7 mL.[1][2]
-
The solution is transferred to a clean 5 mm NMR tube.
-
The NMR tube is capped and the exterior is cleaned with a lint-free wipe.
NMR Data Acquisition:
-
The NMR spectrometer is tuned to the appropriate frequency for the nucleus of interest (¹H or ¹³C).
-
The sample is placed in the spectrometer's probe.
-
The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.
-
The magnetic field homogeneity is optimized by a process called shimming to achieve sharp spectral lines.
-
For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum by removing C-H coupling.
-
The free induction decay (FID) signal is acquired and then Fourier transformed to generate the NMR spectrum.
Data Processing:
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
For ¹H NMR spectra, the peaks are integrated to determine the relative number of protons.
Structural Comparison and NMR Signal Assignment
The following diagram illustrates the chemical structures of 2,2,2-trifluoroethanol and 2-methoxyethanol, with annotations indicating the corresponding ¹H and ¹³C NMR chemical shifts.
Caption: Structures and NMR assignments for the two ethanol derivatives.
References
A Comparative Guide to the Mechanistic Pathways of Nucleophilic Trifluoromethylation Utilizing Hemiacetals
The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern drug development, significantly influencing properties such as metabolic stability, lipophilicity, and bioavailability. Among the various strategies, nucleophilic trifluoromethylation offers a direct approach to forming C-CF3 bonds. While reagents like TMSCF3 (Ruppert-Prakash reagent) are well-established, the use of hemiacetals as precursors for the trifluoromethyl anion (CF3-) presents an alternative pathway. This guide provides a comparative analysis of the proposed mechanistic pathways for nucleophilic trifluoromethylation using hemiacetals against other common methods, supported by plausible experimental designs to probe these mechanisms.
Comparative Analysis of Nucleophilic Trifluoromethylation Reagents
The efficacy and mechanism of nucleophilic trifluoromethylation are highly dependent on the nature of the CF3- precursor. Below is a comparative table summarizing the key features of using hemiacetals versus other common reagents.
| Feature | Trifluoromethyl Hemiacetals (e.g., PhC(OH)CF3) | Ruppert-Prakash Reagent (TMSCF3) | Trifluoromethyl Sulfones (e.g., PhSO2CF3) |
| Activation Method | Base-mediated deprotonation and fragmentation | Nucleophilic activation (e.g., fluoride, alkoxide) | Reductive cleavage (e.g., with Mg, SmI2) or base-mediated elimination |
| Proposed Intermediate | "Free" CF3- anion or a closely associated ion pair | Pentacoordinate silicon ate complex [TMS(Nu)CF3]- | CF3- anion or a radical anion intermediate |
| Reaction Conditions | Typically requires a strong, non-nucleophilic base | Requires a catalytic or stoichiometric nucleophilic activator | Often requires stoichiometric reducing agents or strong bases |
| Substrate Scope | Potentially broad for aldehydes, ketones, and imines | Very broad, including carbonyls, imines, and Michael acceptors | Primarily used for aromatic and vinylic trifluoromethylation |
| Byproducts | Aldehyde or ketone, and the conjugate acid of the base | Trimethylsilyl ether of the product or TMS-Nu | Phenylsulfinic acid or its derivatives |
| Advantages | Potentially more economical and air-stable precursors | Well-established, high reactivity, and predictable stereochemistry | Useful for substrates incompatible with nucleophilic addition |
| Disadvantages | Mechanistic details are less studied; may have limited stability | Moisture sensitive; requires a co-activator | Can require harsh conditions; potential for side reactions |
Proposed Reaction Mechanisms and Workflows
The mechanistic understanding of how hemiacetals release a nucleophilic trifluoromethyl species is crucial for optimizing reaction conditions and expanding their utility.
Plausible Mechanism for CF3- Generation from Hemiacetals
The generally accepted, though not extensively studied, mechanism for the generation of a trifluoromethyl anion from a hemiacetal involves a base-mediated retro-carbonyl addition. The process is initiated by the deprotonation of the hemiacetal's hydroxyl group, followed by the collapse of the resulting alkoxide to release the CF3- anion and the corresponding aldehyde or ketone.
Caption: Proposed mechanism of CF3- generation from a hemiacetal.
Experimental Protocols for Mechanistic Investigation
To substantiate the proposed mechanism, several key experiments can be designed.
Trapping Experiment to Detect CF3- Anion
Objective: To provide evidence for the formation of a "free" trifluoromethyl anion.
Protocol:
-
To a solution of the trifluoromethyl hemiacetal (1.0 equiv) in a dry, aprotic solvent (e.g., THF, 0.1 M) under an inert atmosphere (N2 or Ar) at -78 °C, add a strong, non-nucleophilic base (e.g., NaH, 1.1 equiv).
-
Stir the mixture for 10 minutes to allow for the putative formation of the CF3- anion.
-
Add a highly reactive electrophilic trapping agent (e.g., benzoyl chloride, 1.2 equiv).
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo.
-
Analyze the crude product by 19F NMR and GC-MS to identify the formation of trifluoroacetophenone, the expected trapped product.
Kinetic Isotope Effect (KIE) Study
Objective: To determine if the deprotonation of the hemiacetal hydroxyl group is the rate-determining step.
Protocol:
-
Synthesize the deuterated analogue of the trifluoromethyl hemiacetal, R-C(OD)CF3.
-
Prepare two parallel reactions, one with the protiated hemiacetal and one with the deuterated hemiacetal.
-
To each reaction vessel containing the respective hemiacetal (1.0 equiv) and an internal standard in a dry aprotic solvent under an inert atmosphere at a constant temperature, add the base (1.1 equiv) and the electrophile (1.5 equiv) simultaneously.
-
Monitor the reaction progress at regular time intervals by taking aliquots and analyzing them by 19F NMR or GC to determine the rate of product formation.
-
The ratio of the initial rates (kH/kD) will give the kinetic isotope effect. A significant primary KIE (>2) would suggest that the O-H bond cleavage is involved in the rate-determining step.
Hypothetical Experimental Workflow for a KIE Study
The following diagram illustrates a typical workflow for conducting a kinetic isotope effect experiment to probe the mechanism.
Caption: Workflow for a Kinetic Isotope Effect (KIE) study.
Conclusion
While direct and extensive mechanistic studies on nucleophilic trifluoromethylation using hemiacetals are still emerging, the proposed pathway involving a base-mediated fragmentation is chemically plausible and offers a foundation for further investigation. The experimental protocols outlined above provide a roadmap for elucidating the finer details of this transformation. A deeper understanding of this mechanism will undoubtedly pave the way for the development of more efficient and selective trifluoromethylation reactions, further enriching the toolkit of medicinal and agricultural chemists. The potential for hemiacetals to serve as easily accessible and stable precursors for the trifluoromethyl anion warrants continued exploration.
A Comparative Guide to DFT Calculations of Trifluoroacetaldehyde Hemiacetal Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms involving trifluoroacetaldehyde (B10831), with a focus on its hemiacetal formation and subsequent reactivity, elucidated through Density Functional Theory (DFT) calculations. Trifluoroacetaldehyde is a critical building block in synthetic and medicinal chemistry, primarily owing to the introduction of the trifluoromethyl group, which can significantly alter the biological and chemical properties of molecules. Understanding its reaction mechanisms at a quantum-mechanical level is paramount for optimizing existing synthetic protocols and designing novel chemical entities.
Introduction to Trifluoroacetaldehyde Reactivity
Trifluoroacetaldehyde (CF₃CHO) is a highly reactive aldehyde due to the strong electron-withdrawing nature of the trifluoromethyl group. This renders the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack. In the presence of alcohols or water, it readily forms hemiacetals or hydrates, respectively.[1] These derivatives often serve as stable precursors for the in-situ generation of the volatile trifluoroacetaldehyde.[2] DFT calculations have been instrumental in providing mechanistic insights into the transformations of these species.
Hemiacetal Formation: A Mechanistic Overview
The formation of a hemiacetal from an aldehyde and an alcohol is a reversible nucleophilic addition reaction. The general mechanism involves the attack of the alcohol oxygen on the electrophilic carbonyl carbon, followed by proton transfer.
While a dedicated DFT study on the complete reaction coordinate for trifluoroacetaldehyde hemiacetal formation was not found in the surveyed literature, the mechanism can be inferred from general principles of carbonyl reactivity and computational studies on related systems.[3][4] The enhanced electrophilicity of the carbonyl carbon in trifluoroacetaldehyde suggests a highly favorable initial nucleophilic attack by the alcohol.
Comparative DFT Studies on Trifluoroacetaldehyde Derivatives
A key application of trifluoroacetaldehyde is in nucleophilic trifluoromethylation reactions, where its hydrate (B1144303) or hemiacetal derivatives act as a source of the trifluoromethyl anion (CF₃⁻).[5] DFT calculations have been employed to elucidate the mechanism of this process.
Nucleophilic Trifluoromethylation using Trifluoroacetaldehyde Hydrate
A study by Su et al. provides valuable DFT insights into the use of trifluoroacetaldehyde hydrate (CF₃CH(OH)₂) as a trifluoromethylating agent.[5] The calculations were performed at the B3LYP/6-31+G(d,p) level in DMF.[5] The proposed mechanism involves the deprotonation of the hydrate by a base, such as potassium tert-butoxide (t-BuOK), to form a potassium salt, which then releases the CF₃⁻ anion.
The study highlights that the deprotonation of trifluoroacetaldehyde hydrate is a highly exothermic process, facilitating the subsequent release of the trifluoromethyl anion.[5]
Table 1: Calculated Thermodynamic Data for the Deprotonation of Trifluoroacetaldehyde Hydrate [5]
| Reaction Step | Species | Relative Energy (kcal/mol) |
| First Deprotonation | CF₃CH(OH)O⁻K⁺ (1c-K) | - |
| Second Deprotonation | CF₃CH(O⁻K⁺)₂ (1c-K₂) | +0.7 |
Data extracted from Su et al.[5]
The small positive relative energy for the second deprotonation suggests that a significant portion of the singly deprotonated species can be further deprotonated under the reaction conditions, leading to the release of the CF₃⁻ anion.[5]
Experimental Protocols
Computational Details from Su et al.[5]:
-
Software: Gaussian 09
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP
-
Basis Set: 6-31+G(d,p)
-
Solvent Model: Not explicitly specified in the provided abstract, but reactions were performed in DMF.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps discussed.
Figure 1: General reaction scheme for the formation of a hemiacetal from trifluoroacetaldehyde and an alcohol.
Figure 2: Proposed mechanism for the generation of a trifluoromethyl anion from trifluoroacetaldehyde hydrate based on DFT calculations.
Comparison with Other Aldehydes
The high reactivity of trifluoroacetaldehyde can be contrasted with less electrophilic aldehydes, such as acetaldehyde. The equilibrium for hemiacetal formation is generally more favorable for aldehydes with electron-withdrawing substituents.[1] While specific comparative DFT data on hemiacetal formation is lacking in the provided search results, the experimental observation of stable hydrates and hemiacetals for trifluoroacetaldehyde supports this increased reactivity.[1]
Atmospheric Chemistry Implications
DFT calculations have also been applied to understand the atmospheric fate of trifluoroacetaldehyde. One study focused on the reaction of trifluoroacetaldehyde with the hydroperoxyl radical (HO₂), suggesting this as a dominant degradation pathway in the atmosphere compared to its reaction with the hydroxyl radical (OH).[6] This highlights the utility of DFT in predicting the environmental impact of fluorinated organic compounds.
Conclusion
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Trifluoroacetaldehyde Ethyl Hemiacetal | 433-27-2 | TCI AMERICA [tcichemicals.com]
- 3. proceedings.science [proceedings.science]
- 4. Khan Academy [khanacademy.org]
- 5. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorocarbons.org [fluorocarbons.org]
A Comparative Analysis of Reactivity: Trifluoroacetaldehyde Methyl Hemiacetal vs. Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of trifluoroacetaldehyde (B10831) methyl hemiacetal and trifluoroacetaldehyde ethyl hemiacetal. Understanding the subtle differences in the stability and reactivity of these two closely related compounds is crucial for their effective application in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Trifluoroacetaldehyde and its hemiacetal derivatives serve as important building blocks for introducing the trifluoromethyl group, a moiety known to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.
The intrinsic reactivity of hemiacetals is governed by the equilibrium between the hemiacetal and its corresponding aldehyde and alcohol. In the case of trifluoroacetaldehyde, the powerful electron-withdrawing nature of the trifluoromethyl group significantly shifts the equilibrium towards the more stable hemiacetal form.[1] This guide delves into the quantitative aspects of this equilibrium and the factors influencing the reactivity of the methyl and ethyl variants.
Quantitative Reactivity Data
The reactivity of hemiacetals can be quantitatively assessed by the equilibrium constant for their formation from the corresponding aldehyde and alcohol. In an aqueous environment, trifluoroacetaldehyde exists in equilibrium with its hydrate (B1144303) and the respective hemiacetal. The key equilibrium for comparison is the interconversion between the hydrate and the hemiacetal.
A study by J. Peter Guthrie provides valuable quantitative data for the hydrate-hemiacetal interconversion of trifluoroacetaldehyde with ethanol (B145695).[2] While the specific equilibrium constant for the methyl hemiacetal was not explicitly available in the reviewed literature, a qualitative comparison can be drawn based on steric and electronic effects.
| Compound | Alcohol | Equilibrium Constant (K) for Hydrate-Hemiacetal Interconversion (M⁻¹) | Notes |
| Trifluoroacetaldehyde Ethyl Hemiacetal | Ethanol | 2.3[2] | This value represents the equilibrium between the hydrate of trifluoroacetaldehyde and the ethyl hemiacetal in aqueous solution at 25°C. |
| Trifluoroacetaldehyde Methyl Hemiacetal | Methanol (B129727) | Data not available in searched literature | It is anticipated that the equilibrium constant would be of a similar magnitude to the ethyl hemiacetal, with minor differences attributable to steric and electronic effects. |
Interpretation of Data:
The equilibrium constant of 2.3 M⁻¹ for the ethyl hemiacetal indicates that in the presence of ethanol, the formation of the hemiacetal from the hydrate is a favorable process.[2] This stability is a direct consequence of the electron-withdrawing trifluoromethyl group.
Qualitative Comparison:
In the absence of a direct experimental value for the methyl hemiacetal, we can infer its relative reactivity based on fundamental chemical principles.
-
Steric Effects: The methyl group is sterically smaller than the ethyl group. This would suggest that the formation of the methyl hemiacetal is sterically less hindered and therefore might be slightly more favored, potentially leading to a slightly larger equilibrium constant.
-
Electronic Effects: Both methanol and ethanol have similar electronic properties in this context, with the alkyl groups being weakly electron-donating. The difference in electronic effects between a methyl and an ethyl group is generally considered minimal in influencing the stability of the hemiacetal.
Therefore, it is reasonable to hypothesize that the reactivity of this compound is very similar to, and possibly slightly greater than, that of the ethyl hemiacetal due to reduced steric hindrance.
Experimental Protocols
The determination of the equilibrium constant for hydrate-hemiacetal interconversion is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. This non-invasive technique allows for the direct observation and quantification of the different species in equilibrium in solution.
Protocol: Determination of Hydrate-Hemiacetal Equilibrium Constant by ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of trifluoroacetaldehyde hydrate of a known concentration in a suitable solvent (e.g., D₂O for proton NMR lock).
-
Prepare a series of solutions with varying concentrations of the alcohol (methanol or ethanol) in the same solvent.
-
Add a precise amount of the trifluoroacetaldehyde hydrate stock solution to each of the alcohol solutions in NMR tubes. An internal standard with a known concentration and a distinct ¹⁹F NMR signal can be added for accurate quantification.
-
-
NMR Spectroscopy:
-
Acquire ¹⁹F NMR spectra for each sample at a constant, controlled temperature (e.g., 25°C). The use of ¹⁹F NMR is advantageous due to the high sensitivity of the fluorine nucleus and the clear separation of signals for the hydrate and hemiacetal species due to the different chemical environments of the trifluoromethyl group.
-
Ensure the spectra are acquired with parameters that allow for accurate integration of the signals (e.g., sufficient relaxation delay).
-
-
Data Analysis:
-
Identify the distinct ¹⁹F NMR signals corresponding to the trifluoroacetaldehyde hydrate and the trifluoroacetaldehyde methyl/ethyl hemiacetal.
-
Integrate the areas of these respective signals. The ratio of the integrated areas is directly proportional to the ratio of the concentrations of the two species at equilibrium.
-
The equilibrium constant (K) for the reaction: CF₃CH(OH)₂ + ROH ⇌ CF₃CH(OH)OR + H₂O can be calculated using the following equation: K = [Hemiacetal] / ([Hydrate] * [Alcohol]) where the concentrations are determined from the integrated NMR signal areas and the known initial concentrations.
-
Visualizing the Equilibrium
The chemical equilibria involving trifluoroacetaldehyde, its hydrate, and the corresponding hemiacetal can be represented as a signaling pathway diagram.
Caption: Equilibrium between trifluoroacetaldehyde, its hydrate, and hemiacetal.
This diagram illustrates the reversible reactions that govern the relative concentrations of trifluoroacetaldehyde, its hydrate, and the methyl or ethyl hemiacetal in solution.
Conclusion
Both this compound and ethyl hemiacetal are stabilized by the electron-withdrawing trifluoromethyl group, making them valuable and handleable sources of the reactive trifluoroacetaldehyde. The available quantitative data for the ethyl hemiacetal confirms its favorable formation from the hydrate. While a direct quantitative comparison with the methyl hemiacetal is not available from the reviewed literature, a qualitative assessment based on steric effects suggests that the methyl hemiacetal is likely to exhibit similar or slightly greater stability and reactivity. For drug development professionals and researchers, the choice between the methyl and ethyl hemiacetal may be guided by factors such as commercial availability, solvent compatibility, and specific reaction conditions, with the expectation of comparable performance in many synthetic applications. Further kinetic studies would be beneficial to fully elucidate the subtle differences in their reactivity profiles.
References
A Researcher's Guide to Trifluoromethylating Agents: A Cost-Benefit Analysis
The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry and drug development. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the selection of an appropriate trifluoromethylating agent is a critical decision, balancing cost, reactivity, and substrate scope. This guide provides an objective comparison of common trifluoromethylating agents, supported by experimental data, to aid researchers in making informed decisions.
At a Glance: Comparative Cost and Performance of Leading Trifluoromethylating Agents
The efficiency and cost-effectiveness of a trifluoromethylation reaction are paramount in a research and development setting. The following table summarizes the approximate costs and performance of several widely used trifluoromethylating agents in the context of specific, well-documented reactions.
| Reagent Class | Specific Reagent | Approx. Cost (USD/mmol) | Typical Substrate | Reaction | Yield (%) | Reference |
| Electrophilic | Togni's Reagent II | 15 - 25 | β-Ketoesters | α-Trifluoromethylation | 42-67 | [1] |
| Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) | 20 - 30 | β-Ketoesters, Thiols | α-Trifluoromethylation, S-Trifluoromethylation | Good to Excellent | [1] | |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | 5 - 10 | Aldehydes, Ketones | Nucleophilic addition | High | [2][3] |
| Radical | Langlois Reagent (CF₃SO₂Na) | 1 - 5 | Heteroarenes | C-H Trifluoromethylation | 70-94 | [4][5][6] |
Disclaimer: Costs are estimates based on commercially available prices and may vary depending on the supplier, purity, and quantity.
In-Depth Analysis of Trifluoromethylating Agents
The choice of a trifluoromethylating agent is dictated by the nature of the substrate and the desired transformation. Reagents are broadly classified as electrophilic, nucleophilic, or radical sources of the CF₃ group.
Electrophilic "CF₃⁺" Reagents: These reagents are ideal for trifluoromethylating nucleophilic substrates.
-
Togni's Reagents: These hypervalent iodine compounds are among the most popular electrophilic trifluoromethylating agents.[1] They are known for their bench-top stability and broad functional group tolerance. Togni's Reagent II, in particular, is widely used for the trifluoromethylation of alcohols, thiols, and carbonyl compounds.[7] However, it is important to note that Togni's Reagent II can be thermally unstable and may decompose exothermically above its melting point.[7]
-
Umemoto's Reagents: These are sulfonium-based electrophilic trifluoromethylating agents.[1] They exhibit high reactivity and are effective for the trifluoromethylation of a wide range of nucleophiles, including β-dicarbonyl compounds, enamines, and electron-rich aromatic compounds.[8] Some derivatives of Umemoto's reagents show enhanced thermal stability and electrophilicity.[8]
Nucleophilic "CF₃⁻" Reagents: These reagents are employed for the trifluoromethylation of electrophilic substrates.
-
Ruppert-Prakash Reagent (TMSCF₃): This is the most common nucleophilic trifluoromethylating agent.[2][3] It is a volatile liquid and is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate the trifluoromethyl anion.[2] It is highly effective for the trifluoromethylation of aldehydes, ketones, and imines.[2]
Radical "CF₃•" Reagents: These reagents generate a trifluoromethyl radical and are particularly useful for the trifluoromethylation of arenes and heteroarenes.
-
Langlois Reagent (Sodium Trifluoromethanesulfinate): This is a cost-effective and stable solid that serves as an excellent source of trifluoromethyl radicals under oxidative conditions.[5][6] It is widely used in photoredox catalysis for the C-H trifluoromethylation of heterocycles, offering a powerful tool for late-stage functionalization in drug discovery.[4]
Experimental Workflows and Protocols
To provide a practical context for the application of these reagents, detailed experimental workflows and protocols are presented below.
General Experimental Workflow for Trifluoromethylation
The following diagram illustrates a generalized workflow for a typical trifluoromethylation reaction, from reaction setup to product isolation.
Protocol 1: Photoredox-Catalyzed C-H Trifluoromethylation of a Heteroarene using Langlois Reagent
This protocol describes a general procedure for the direct C-H trifluoromethylation of an electron-rich heteroarene using photoredox catalysis.[4]
Materials:
-
Heteroarene (1.0 equiv)
-
Langlois Reagent (CF₃SO₂Na) (1.5 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH), 70 wt. % in H₂O (2.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) (1-5 mol%)
-
Acetonitrile (B52724) (MeCN) as solvent
-
Blue LED light source
Procedure:
-
To an oven-dried reaction vial, add the heteroarene (0.2 mmol), Langlois reagent (0.3 mmol), and the photocatalyst (0.002-0.01 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile (2.0 mL) followed by tert-butyl hydroperoxide (0.4 mmol).
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated heteroarene.
Visualizing the Photoredox Catalytic Cycle
The following diagram illustrates the key steps in a typical photoredox catalytic cycle for trifluoromethylation.
Conclusion
The selection of a trifluoromethylating agent requires a careful consideration of multiple factors, including the nature of the substrate, the desired transformation, reaction conditions, and cost. For electrophilic trifluoromethylation, Togni's and Umemoto's reagents offer broad applicability, while the Ruppert-Prakash reagent is the workhorse for nucleophilic additions. For late-stage functionalization of complex molecules, particularly heterocycles, the cost-effective and robust Langlois reagent, often employed in photoredox catalysis, presents a highly attractive option. By understanding the strengths and weaknesses of each class of reagent and utilizing optimized experimental protocols, researchers can effectively incorporate the valuable trifluoromethyl motif into their target molecules, accelerating the pace of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A redox-economical synthesis of trifluoromethylated enamides with the Langlois reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Togni reagent II - Wikipedia [en.wikipedia.org]
- 8. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]
Trifluoroacetaldehyde Hemiacetals: A Comparative Guide to Their Recent Applications in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic introduction of trifluoromethyl (CF₃) groups is a cornerstone of modern molecular design. Trifluoroacetaldehyde (B10831) hemiacetals have emerged as versatile and highly valuable reagents for this purpose, offering a stable and convenient source of the trifluoroacetaldehyde moiety for the construction of complex trifluoromethylated molecules. This guide provides a comprehensive review and objective comparison of the recent applications of various trifluoroacetaldehyde hemiacetals in organic synthesis, supported by experimental data and detailed methodologies. We also present a comparative analysis with alternative trifluoromethylating agents.
Overview of Trifluoroacetaldehyde Hemiacetals
Trifluoroacetaldehyde exists as a gas at room temperature, making it difficult to handle. Its hemiacetal derivatives, however, are stable liquids that serve as convenient precursors for the in situ generation of trifluoroacetaldehyde or its corresponding imines. The most commonly employed hemiacetals in organic synthesis include the ethyl hemiacetal (TFAE), methyl hemiacetal, and, to a lesser extent, specialized derivatives like N-Boc amino hemiacetals. These reagents have found widespread use in the synthesis of trifluoromethylated alcohols, amines, and heterocycles, which are key structural motifs in many pharmaceuticals and agrochemicals.
Synthesis of Trifluoromethylated Alcohols
The addition of nucleophiles to trifluoroacetaldehyde, generated from its hemiacetals, is a primary strategy for the synthesis of α-trifluoromethylated alcohols.
Nucleophilic Addition Reactions
Trifluoroacetaldehyde hemiacetals react with a variety of nucleophiles, including organometallic reagents and enolates, to afford the corresponding trifluoromethylated carbinols.
Table 1: Comparison of Trifluoroacetaldehyde Hemiacetals in the Synthesis of α-Trifluoromethylated Alcohols
| Hemiacetal | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Stereoselectivity | Reference |
| Ethyl Hemiacetal (TFAE) | Indole | ZnCl₂ | 2-(1-Hydroxy-2,2,2-trifluoroethyl)indole | 85 | N/A | [1] |
| Ethyl Hemiacetal (TFAE) | Pyrrole (B145914) | ZnCl₂ | 2-(1-Hydroxy-2,2,2-trifluoroethyl)pyrrole | 92 | N/A | [1] |
| Ethyl Hemiacetal (TFAE) | Allyl bromide | Indium, Water | 1,1,1-Trifluoro-4-penten-2-ol | High | N/A | [2][3] |
| Methyl Hemiacetal | Benzaldehyde | NHC (cat.), Base | α-Trifluoromethyl-benzoin | Good | N/A | [4] |
Experimental Protocol: Synthesis of 2-(1-Hydroxy-2,2,2-trifluoroethyl)pyrrole using TFAE [1]
To a stirred solution of pyrrole (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) under an inert atmosphere is added anhydrous zinc chloride (0.2 mmol). Trifluoroacetaldehyde ethyl hemiacetal (1.2 mmol) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Asymmetric Synthesis of Trifluoromethylated Alcohols
The enantioselective addition to trifluoroacetaldehyde remains a significant challenge. However, strategies involving chiral catalysts and auxiliaries have been developed to access enantioenriched trifluoromethylated alcohols.
Table 2: Enantioselective Synthesis of α-Trifluoromethylated Alcohols
| Hemiacetal Derivative | Substrate | Catalyst/Chiral Auxiliary | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| TFAE (in situ imine) | Arylboronic acid | Chiral Pd-complex | Chiral α-CF₃-benzylamine | up to 95 | up to 99 | [5] |
| Trifluoromethyl ketone | Alkylidenepyrazolone | Bifunctional organocatalyst | Chiral tertiary CF₃-carbinol | 53-57 | 66-77 | [6] |
Synthesis of Trifluoromethylated Amines
Trifluoromethylated amines are crucial components of many bioactive molecules. Trifluoroacetaldehyde hemiacetals are key starting materials for the synthesis of these compounds, typically through the formation of an intermediate imine.
Reductive Amination and Nucleophilic Addition to Imines
The condensation of trifluoroacetaldehyde hemiacetals with primary amines generates trifluoromethyl-substituted imines in situ, which can then be reduced or attacked by nucleophiles to yield a diverse range of trifluoromethylated amines.
Table 3: Synthesis of α-Trifluoromethylated Amines from Trifluoroacetaldehyde Hemiacetals
| Hemiacetal | Amine | Reagent/Conditions | Product | Yield (%) | Diastereoselectivity (dr) | Reference |
| Ethyl Hemiacetal (TFAE) | Aniline | NaBH₄ | N-(2,2,2-Trifluoroethyl)aniline | Good | N/A | [7] |
| Ethyl Hemiacetal (TFAE) | Chiral Sulfinamide | 1. Condensation; 2. Organolithium reagent | Chiral α-CF₃-amines | up to 83 | up to 96:4 | [7] |
| N-Tfsylhydrazone | Various amines | Cu(OTf)₂, LiOᵗBu | gem-Difluorovinyl amines | Good | N/A | [8] |
Experimental Protocol: Diastereoselective Synthesis of a Chiral α-Trifluoromethylated Amine [7]
A solution of trifluoroacetaldehyde ethyl hemiacetal (1.2 mmol) and a chiral sulfinamide (1.0 mmol) in anhydrous THF (10 mL) is stirred at room temperature for 2 hours in the presence of a dehydrating agent (e.g., MgSO₄). The mixture is then cooled to -78 °C, and an organolithium reagent (1.5 mmol) is added dropwise. The reaction is stirred at this temperature for 3 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product, which is then purified by column chromatography.
Synthesis of Trifluoromethylated Heterocycles
Trifluoroacetaldehyde hemiacetals are valuable building blocks for the construction of trifluoromethyl-containing heterocyclic systems. These reactions often proceed through cycloaddition or condensation pathways.
Table 4: Synthesis of Trifluoromethylated Heterocycles
| Hemiacetal | Substrate | Conditions | Heterocycle | Yield (%) | Reference |
| Ethyl Hemiacetal | o-Vinylanilines | Lewis Acid | 2-CF₃-1,2-dihydroquinolines | Good | [7] |
| N-Tfsylhydrazone | Alkenes | Basic | CF₃-cyclopropanes | Good | [8] |
Alternative Methods for Trifluoromethylation
While trifluoroacetaldehyde hemiacetals are powerful reagents, a variety of other methods exist for the introduction of a trifluoromethyl group. These can be broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation.
Table 5: Comparison of Trifluoroacetaldehyde Hemiacetals with Alternative Trifluoromethylating Agents
| Reagent Class | Example Reagent(s) | Typical Substrates | Advantages | Limitations |
| Hemiacetal-based | TFAE, Methyl Hemiacetal | Aldehydes, ketones, imines | Stable, easy to handle, good for C-CF₃(OH/NHR) bond formation | Limited to carbonyl/imine chemistry, may require activation |
| Nucleophilic CF₃ Sources | Ruppert-Prakash Reagent (TMSCF₃) | Carbonyls, imines, epoxides | Broad substrate scope, high reactivity | Requires stoichiometric activation (e.g., fluoride), moisture sensitive |
| Electrophilic CF₃ Sources | Togni's Reagents, Umemoto's Reagents | Enolates, arenes, heteroarenes, alkynes | Wide applicability, can trifluoromethylate C-H bonds | Can be expensive, may require specific catalysts or conditions |
| Radical CF₃ Sources | Langlois' Reagent (CF₃SO₂Na) | Alkenes, arenes, heteroarenes | Mild reaction conditions, good functional group tolerance | Often requires an oxidant or photocatalyst, regioselectivity can be an issue |
Visualizing Synthetic Pathways
The following diagrams illustrate typical workflows and reaction pathways involving trifluoroacetaldehyde hemiacetals.
Caption: General reaction pathways using trifluoroacetaldehyde ethyl hemiacetal.
Caption: Logical comparison of major trifluoromethylation strategies.
Conclusion
Trifluoroacetaldehyde hemiacetals, particularly the ethyl and methyl derivatives, continue to be indispensable tools in organic synthesis for the introduction of the trifluoromethyl group. Their stability, ease of handling, and reactivity towards a range of nucleophiles and amines make them highly attractive for the synthesis of trifluoromethylated alcohols and amines. While alternative trifluoromethylation reagents offer broader substrate scopes for direct C-H or C-X trifluoromethylation, hemiacetal-based methods provide a reliable and often stereoselective route to key trifluoromethylated building blocks. The choice of reagent ultimately depends on the specific synthetic target and the desired bond disconnection. Future research in this area will likely focus on the development of more efficient and highly stereoselective catalytic systems for reactions involving trifluoroacetaldehyde hemiacetals and the exploration of novel, specialized hemiacetal reagents for targeted applications. The synthesis and application of derivatives like N-Boc amino hemiacetals remain a developing area with potential for new discoveries in peptide and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. A versatile and practical synthesis of α-trifluoromethylated alcohols from trifluoroacetaldehyde ethyl hemiacetal in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A versatile and practical synthesis of α-trifluoromethylated alcohols from trifluoroacetaldehyde ethyl hemiacetal in water | Semantic Scholar [semanticscholar.org]
- 4. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of trifluoroacetaldehyde N-tfsylhydrazone as a trifluorodiazoethane surrogate and its synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Trifluoroacetaldehyde Methyl Hemiacetal
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of trifluoroacetaldehyde (B10831) methyl hemiacetal, ensuring operational safety and regulatory compliance.
Trifluoroacetaldehyde methyl hemiacetal is a flammable liquid and is classified as hazardous waste.[1][2] Improper disposal can pose significant risks to human health and the environment. Adherence to the following procedures is crucial.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all relevant safety precautions are understood and followed. Do not handle this chemical until all safety precautions have been read and understood.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Ventilation: Use only outdoors or in a well-ventilated area.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Handling: Do not breathe dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][2] This typically involves disposal as hazardous waste.
-
Waste Identification and Classification:
-
Container Management:
-
Spill Management:
-
Arranging for Disposal:
-
Entrust the disposal of this compound to a licensed and approved waste disposal company.[1][2]
-
Do not dispose of this chemical into the environment, sewers, or water systems.[2]
-
The empty containers may retain product residue (liquid and/or vapor) and can be dangerous. These should also be sent to an approved waste disposal plant.[2]
-
Hazard Summary
The following table summarizes the key hazards associated with this compound, compiled from safety data sheets.
| Hazard Classification | Description |
| Flammable Liquid | Category 3. Flammable liquid and vapor.[1][2] |
| Acute Oral Toxicity | Category 4. Harmful if swallowed.[1][2] |
| Eye Irritation | Category 2A. Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Reproductive Toxicity | Category 1B. May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1. Causes damage to the central nervous system and auditory system.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1. Causes damage to the central nervous system and auditory system through prolonged or repeated exposure.[1] |
| Decomposition Products | When heated to decomposition, it may emit toxic fumes of fluoride.[3] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Trifluoroacetaldehyde methyl hemiacetal
Essential Safety and Handling Guide for Trifluoroacetaldehyde Methyl Hemiacetal
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 431-46-9). It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this chemical in a laboratory setting.
Hazard Identification and Safety Summary
This compound is a flammable liquid and vapor that is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[1][2][3] Some formulations may contain approximately 10% methanol, which contributes to the overall hazard profile.[1] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][3]
GHS Hazard Pictograms:
-
GHS02: Flame: Flammable liquid
-
GHS07: Exclamation Mark: Harmful, Irritant
-
GHS08: Health Hazard: Carcinogen, Mutagen, Reproductive Toxicity, Target Organ Toxicity
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H370: Causes damage to organs (Central nervous system, Auditory system).[1][3]
-
H372: Causes damage to organs (Central nervous system, Auditory system) through prolonged or repeated exposure.[1][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 431-46-9 | [2] |
| Molecular Formula | C3H5F3O2 | [2] |
| Molecular Weight | 130.07 g/mol | |
| Appearance | Colorless to Almost colorless clear liquid | [4] |
| Boiling Point | 104-106°C | [5][6] |
| Flash Point | 39°C - 42°C | [5][6] |
| Density | 1.26 - 1.36 g/cm³ | [5] |
| Refractive Index | 1.33 | [5] |
| Storage Temperature | 2-8°C or Ambient, Sealed in dry conditions |
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety when handling this compound. The following table outlines the required PPE for various laboratory operations.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. | To protect eyes from splashes which can cause serious irritation.[1][7] |
| Hand Protection | Disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving or using heavier-duty neoprene gloves. Always inspect gloves before use and remove them immediately if contaminated. | Nitrile and neoprene gloves offer good resistance to a range of chemicals and protect against skin contact.[7][8] |
| Body Protection | A flame-resistant, buttoned, long-sleeved lab coat. | To protect skin and clothing from contamination and in case of a flash fire.[8] |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills and falling objects.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To minimize the inhalation of vapors which can cause respiratory irritation and other systemic effects.[1][7] |
Safe Handling and Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and prevent accidents.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Transferring the Chemical
This protocol outlines the step-by-step procedure for safely transferring this compound from a storage container to a reaction vessel.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment (e.g., syringe, needles, septa, reaction vessel) and place them inside the fume hood.
-
Don the appropriate PPE as specified in the table above.
-
-
Inert Atmosphere (if required):
-
If the reaction is air-sensitive, ensure the receiving vessel is under an inert atmosphere (e.g., nitrogen or argon).
-
-
Transfer:
-
Securely clamp the source bottle and the receiving vessel within the fume hood.
-
For small quantities, use a clean, dry syringe with a needle to pierce the septum of the source bottle and withdraw the desired amount.
-
Slowly dispense the chemical into the receiving vessel, keeping the needle tip below the surface of any solvent if present to avoid splashing.
-
For larger quantities, use a cannula transfer technique.
-
-
Post-Transfer:
-
Withdraw the syringe or cannula and immediately quench any residual chemical in the needle by drawing up and expelling a small amount of a suitable solvent (e.g., isopropanol) into a quench beaker.
-
Properly cap the source bottle and the reaction vessel.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Liquid Waste:
-
Collect all liquid waste containing this chemical in a designated, labeled, and sealed container. The container should be compatible with flammable organic solvents.
-
Do not mix with incompatible waste streams.
-
-
Solid Waste:
-
Contaminated solid waste, such as gloves, paper towels, and weighing papers, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Disposal:
-
Dispose of all waste through your institution's environmental health and safety (EHS) office.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.
-
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | 431-46-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. CAS 431-46-9: this compound [cymitquimica.com]
- 5. This compound | 431-46-9 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
